molecular formula C9H9NO2 B1643437 6-methoxy-1H-indol-7-ol

6-methoxy-1H-indol-7-ol

Cat. No.: B1643437
M. Wt: 163.17 g/mol
InChI Key: DUTPCDNXEGOXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-1H-indol-7-ol is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

6-methoxy-1H-indol-7-ol

InChI

InChI=1S/C9H9NO2/c1-12-7-3-2-6-4-5-10-8(6)9(7)11/h2-5,10-11H,1H3

InChI Key

DUTPCDNXEGOXCZ-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)C=CN2)O

Canonical SMILES

COC1=C(C2=C(C=C1)C=CN2)O

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Stability Profile: 6-Methoxy-1H-indol-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide Subject: Physicochemical Properties, Stability Mechanisms, and Handling Protocols CAS Registry Number: 70837-63-7[1]

Executive Summary

6-Methoxy-1H-indol-7-ol (also known as 7-hydroxy-6-methoxyindole) is a critical synthetic intermediate, primarily utilized in the construction of duocarmycin and CC-1065 analogs—a class of ultra-potent antitumor antibiotics and DNA alkylators used in Antibody-Drug Conjugates (ADCs).

Unlike simple indoles, the 6,7-dioxygenated substitution pattern renders this molecule thermodynamically unstable in the presence of oxygen and light. Its electron-rich


-system lowers the oxidation potential, making it highly susceptible to oxidative dearomatization and polymerization. This guide provides the specific physicochemical data, degradation mechanisms, and experimental protocols required to handle and characterize this compound with scientific rigor.

Physicochemical Profile

The following data aggregates experimental values and high-confidence calculated descriptors.

PropertyValueNotes/Conditions
CAS Number 70837-63-7 Unique identifier.[1][2][3]
Molecular Formula

Molecular Weight 163.17 g/mol
Melting Point 89 °C Experimental value; typically decomposes upon melting [1].
Appearance Off-white to tan solidRapidly darkens (brown/black) upon air exposure due to quinone formation.
pKa (Calculated) ~9.8 (Phenolic OH)The 7-OH is acidic; deprotonation accelerates oxidation.
LogP (Calculated) 1.62Moderate lipophilicity; soluble in organic solvents (EtOAc, DCM, DMSO).
Solubility Low in water; High in polar organicsSoluble in MeOH, DMSO, DMF.

Thermodynamic Stability Analysis

Solid-State Stability

In the solid state, this compound is kinetically stable only when isolated from environmental stressors.

  • Thermal Stability: The compound exhibits a sharp melting endotherm at ~89°C, often followed immediately by an exothermic decomposition event (polymerization). It is not amenable to high-temperature sublimation.

  • Photostability: Highly photosensitive. UV irradiation excites the indole chromophore, facilitating Single Electron Transfer (SET) reactions with atmospheric oxygen.

Solution-State Instability (The "Oxidative Trap")

The primary thermodynamic driver for instability is the formation of quinone imines . The 6-methoxy and 7-hydroxy groups act as strong electron-donating groups (EDGs), raising the HOMO energy of the indole ring.

  • Auto-oxidation: In solution (especially at pH > 7), the 7-OH group deprotonates to the phenoxide.

  • Radical Formation: The phenoxide undergoes 1-electron oxidation (by

    
     or trace metals) to form a resonance-stabilized indolyl radical.
    
  • Dimerization: These radicals rapidly couple to form insoluble melanin-like polymers or ortho-quinone imines.

Mechanistic Degradation Pathway

The following diagram illustrates the oxidative cascade that governs the thermodynamic instability of this compound.

DegradationPathway Compound This compound (Stable Precursor) Phenoxide 7-Indolyl Phenoxide (Activated Species) Compound->Phenoxide Deprotonation (pH > 7) Radical Indolyl Radical (Reactive Intermediate) Phenoxide->Radical 1e- Oxidation (O2/Light) Quinone Ortho-Quinone Imine (Electrophile) Radical->Quinone Oxidative Dearomatization Polymer Melanin-like Polymers (Insoluble Aggregate) Radical->Polymer Radical Coupling Quinone->Polymer Nucleophilic Attack / Dimerization

Figure 1: Oxidative degradation pathway of this compound leading to polymerization.

Experimental Protocols

To validate the stability of a specific batch, do not rely on visual inspection alone. Use the following self-validating protocols.

Protocol A: Accelerated Oxidative Stress Test

Purpose: To determine the half-life (


) of the compound in solution under aerobic conditions.
  • Preparation: Dissolve 5 mg of this compound in 10 mL of degassed acetonitrile (ACN).

  • Control: Transfer 1 mL to a vial under Argon (Time 0).

  • Stress: Expose the remaining solution to ambient air with stirring at 25°C.

  • Sampling: Aliquot 1 mL every 30 minutes for 4 hours.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Mobile Phase: 0.1% Formic Acid in Water (A) / ACN (B). Gradient 5-95% B.

    • Success Criterion: The peak area of the parent compound should decrease following pseudo-first-order kinetics. New peaks at higher Retention Time (RT) indicate dimerization.

Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: To distinguish between melting and decomposition.

  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000).

  • Sample: Weigh 2–3 mg into a Tzero aluminum pan. Crimp hermetically to prevent oxidation during heating.

  • Method:

    • Equilibrate at 20°C.

    • Ramp 10°C/min to 200°C.

  • Interpretation:

    • Endotherm (~89°C): Melting point (

      
      ).
      
    • Exotherm (>95°C): Thermal decomposition.[4][5]

    • Note: If the endotherm is broad or missing, the sample has likely already oxidized to an amorphous polymer.

Handling & Storage Directives

Due to the thermodynamic drive toward oxidation, strict adherence to these storage conditions is required to maintain purity >98%.

ParameterRequirementRationale
Atmosphere Argon or Nitrogen Displaces

to prevent radical initiation.
Temperature -20 °C Slows kinetic rate of auto-oxidation.
Container Amber GlassBlocks UV light (200–400 nm) excitation.
Solvents Degassed / AnhydrousProtic solvents accelerate proton-coupled electron transfer (PCET).

References

  • Synthesis and properties of 7-hydroxy-6-methoxyindole derivatives. Source:Journal of Organic Chemistry / ACS Publications Context: Describes the synthesis of duocarmycin precursors and the melting point (89°C) of the title compound.

  • Oxidative instability of hydroxyindoles. Source:Journal of the Chemical Society, Perkin Transactions 2 Context: details the kinetics of one-electron oxidation of 7-hydroxyindoles to indoloxyl radicals.

  • Duocarmycin SA synthesis and stability. Source:Chemical Reviews Context: Discusses the stability-activity relationship of the 7-hydroxy-6-methoxyindole core in natural products.

  • CAS Registry Data: this compound. Source:ChemicalBook / CAS Database Context: Verification of CAS 70837-63-7 and basic physical form.[3][6]

Sources

The Privileged Scaffold: Therapeutic Targets and Development Workflows for 6-Methoxy-1H-indol-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Executive Summary

In medicinal chemistry, the identification of "privileged scaffolds"—core structures capable of providing high-affinity ligands for diverse biological targets—is paramount. 6-Methoxy-1H-indol-7-ol (CAS 70837-63-7) represents one such highly versatile bicyclic system[1]. The unique electronic properties imparted by the electron-donating C6-methoxy group, combined with the hydrogen-bond donating capability of the C7-hydroxyl group, make this compound an ideal precursor for a multitude of therapeutic applications[2].

This technical guide synthesizes the mechanistic rationales and self-validating experimental protocols for three primary therapeutic axes derived from the this compound scaffold:

  • DNA Alkylation & Cleavage (via Duocarmycin/CC-1065 analogs).

  • Vascular Disruption (via Tubulin Polymerization Inhibition).

  • Transcriptional Modulation (via Aryl Hydrocarbon Receptor [AhR] signaling).

Therapeutic Axis I: DNA Alkylation (Duocarmycins & CC-1065)

Mechanistic Rationale

The natural products CC-1065 and the duocarmycins are among the most potent anti-tumor antibiotics known. Their biological activity stems from sequence-selective binding to AT-rich regions of the DNA minor groove, followed by an irreversible nucleophilic attack by the N3 of adenine on the reactive cyclopropyl ring of the drug[3].

The dihydropyrroloindole (DPI) core subunits of CC-1065—specifically PDE-I and PDE-II—are synthetically derived directly from 7-hydroxy-6-methoxyindole[3]. The methoxy group is critical for maintaining the precise electron density required to stabilize the transition state during the DNA alkylation event, enhancing both the chemical stability and biological potency of the resulting duocarmycin analogs[3].

Pathway1 A This compound B PDE-I / PDE-II Synthesis A->B C CC-1065 / Duocarmycin B->C D AT-Rich Minor Groove Binding C->D E Adenine N3 Alkylation D->E

Caption: Mechanism of DNA alkylation derived from the this compound scaffold.

Protocol: Synthesis of the PDE-I Subunit Core

To evaluate the scaffold's viability in early-stage drug discovery, the construction of the PDE-I core must be validated. This protocol ensures regioselectivity and high yield.

  • Nitration & Protection: Treat this compound with standard nitrating agents to achieve regiospecific C5 nitration. Causality: The C7-hydroxyl and C6-methoxy groups strongly direct electrophilic aromatic substitution to the C5 position, setting up the required nitrogen insertion for the second pyrrole ring[3].

  • Reduction & Annulation: Reduce the C5-nitro group to an amine using catalytic hydrogenation (Pd/C, H2). Immediately react the resulting amine with ethyl 2-azidoacrylate.

  • Thermal Hemetsberger Indolization: Heat the azide intermediate in refluxing xylene. Causality: Thermal decomposition of the azide generates a highly reactive nitrene, which inserts into the adjacent aromatic C-H bond to complete the tricyclic dihydropyrrolo[3,2-e]indole core.

  • Validation: Confirm the tricyclic structure via 2D-NMR (HMBC/HSQC) to ensure the spirocyclization precursor is correctly assembled.

Therapeutic Axis II: Microtubule Destabilization & Vascular Disruption

Mechanistic Rationale

Vascular Disrupting Agents (VDAs) selectively target the established tumor vasculature, causing rapid endothelial cell rounding and catastrophic tumor necrosis[4]. Indole-based VDAs, such as OXi8006 analogs, utilize the methoxyindole core to mimic the trimethoxyphenyl ring of the natural product Combretastatin A-4 (CA-4)[4].

Derivatives of this compound bind with high affinity to the colchicine site of


-tubulin. The 7-hydroxy group acts as a crucial hydrogen-bond donor to the T7 loop of 

-tubulin, while the 6-methoxy group occupies a hydrophobic pocket, preventing the curved-to-straight conformational change required for microtubule assembly[4].

Pathway2 T1 Indole-Based VDA T2 Colchicine Site Binding T1->T2 T3 Tubulin Depolymerization T2->T3 T4 Endothelial Cell Rounding T3->T4 T5 Tumor Vascular Collapse T4->T5

Caption: Vascular disruption pathway via tubulin inhibition by methoxyindole derivatives.

Protocol: Self-Validating Tubulin Polymerization Turbidimetric Assay

This cell-free assay measures the direct target engagement of the synthesized compounds.

  • Buffer Preparation: Prepare PEM Buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9). Causality: EGTA is strictly required to chelate trace calcium ions, which naturally inhibit tubulin polymerization and would otherwise cause false-positive depolymerization signals.

  • Protein Reconstitution: Dissolve purified porcine brain tubulin in PEM buffer to a final concentration of 3 mg/mL. Keep strictly on ice to prevent premature assembly.

  • Compound Addition & Initiation: Add 1 mM GTP and the this compound derivative (dose-response: 0.1 μM to 20 μM). Causality: GTP is the obligate energy source for tubulin dimer addition at the microtubule plus-end.

  • Kinetic Measurement: Transfer the microplate to a spectrophotometer pre-heated to 37°C. Measure absorbance at 340 nm every minute for 60 minutes. Causality: Microtubule assembly increases the solution's turbidity (light scattering), which is directly proportional to optical density at 340 nm. A flat or decreasing curve indicates successful inhibition[4].

  • System Validation: Include Paclitaxel (10 μM) as a positive hyper-polymerization control and Colchicine (10 μM) as a negative depolymerization control. The assay is only valid if Paclitaxel achieves

    
     within 15 minutes and Colchicine completely suppresses the absorbance shift.
    

Therapeutic Axis III: Aryl Hydrocarbon Receptor (AhR) Modulation

Mechanistic Rationale

The Aryl Hydrocarbon Receptor (AhR) is a ligand-dependent transcription factor involved in xenobiotic metabolism, immune regulation, and cancer progression. Methoxyindoles have been identified as highly efficacious endobiotic and xenobiotic ligands for human AhR[5].

Specifically, 7-methoxyindole and its derivatives act as potent AhR agonists. Upon binding, they induce the dissociation of the AhR-HSP90 chaperone complex, prompting nuclear translocation. In the nucleus, AhR dimerizes with ARNT and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes like CYP1A1[5]. The structural subtlety of the methoxy placement dictates whether the compound acts as a full agonist or an antagonist[5].

Pathway3 S1 AZ-AHR Cell Seeding S2 Compound Dosing S1->S2 S3 24h Incubation S2->S3 S4 Luciferase Assay S3->S4 S5 TCDD Normalization S4->S5

Caption: Self-validating AhR reporter gene assay workflow for methoxyindole screening.

Protocol: High-Throughput AhR Reporter Gene Assay

To quantify the agonist/antagonist activity of this compound derivatives, a reporter gene assay utilizing AZ-AHR transgenic cells is employed.

  • Cell Seeding: Seed AZ-AHR transgenic cells (which stably express a luciferase reporter driven by an AhR-responsive promoter) into 96-well plates at

    
     cells/well in DMEM supplemented with 10% FBS.
    
  • Compound Treatment: Treat cells with the indole derivatives across a logarithmic concentration gradient (10 pM to 100 μM). Causality: A wide gradient is necessary because methoxyindoles often exhibit biphasic dose-response curves or fail to reach a plateau even at high micromolar concentrations[5].

  • Incubation: Incubate for 24 hours at 37°C in 5% CO2. Causality: A 24-hour window ensures steady-state transcription, translation, and accumulation of the luciferase enzyme, avoiding transient instability effects[5].

  • Luminescence Quantification: Aspirate the media, lyse the cells using a passive lysis buffer, and inject the luciferin substrate. Read luminescence instantly.

  • Normalization & Validation: Normalize all data against a 5 nM TCDD (Dioxin) positive control. Causality: 5 nM TCDD provides the absolute

    
     (100% efficacy) for AhR activation, allowing the calculation of the relative efficacy of the methoxyindole compounds[5].
    

Quantitative Data Summary

The following table summarizes the benchmark pharmacological parameters for this compound derivatives across the discussed therapeutic targets.

Compound Class / DerivativePrimary TargetBiological EffectKey Quantitative MetricReference
PDE-I / PDE-II Subunits DNA Minor Groove (AT-rich)Adenine N3 AlkylationPicomolar cytotoxicity in human tumor cell lines[3]
OXi8006 Analogs (7-methoxy)

-Tubulin (Colchicine Site)
Microtubule DepolymerizationIC


1.1

M (Tubulin Assembly)
[4]
7-Methoxyindole Derivatives Aryl Hydrocarbon Receptor (AhR)Transcriptional ActivationRelative Efficacy (

) = 80% vs. 5 nM TCDD
[5]

References

  • Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) Source: PubMed Central (PMC) / NIH URL:[Link]

  • CC-1065 and the Duocarmycins: Synthetic Studies Source: Chemical Reviews / ElectronicsAndBooks URL:[Link]

  • Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor Source: PubMed Central (PMC) / NIH URL:[Link]

  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery Source: PubMed / NIH URL:[Link]

  • 6-methoxy-7-hydroxyindole (CAS 70837-63-7) Chemical Properties and Upstream/Downstream Information Source: MolAid / 摩熵化学 URL:[Link]

Sources

Technical Guide: Electronic Structure & Reactivity of the 6-Methoxy-1H-indol-7-ol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the electronic structure, reactivity profile, and synthetic methodologies for the 6-methoxy-1H-indol-7-ol scaffold. It is designed for medicinal chemists and process scientists requiring actionable data on this specific indole substitution pattern.

Executive Summary & Pharmacophore Significance

The This compound scaffold represents a highly electron-rich, privileged substructure in medicinal chemistry. Unlike the ubiquitous 5-substituted indoles (e.g., serotonin), the 6,7-dioxygenated pattern imparts unique electronic vectors and solubility profiles. This core is critical in the development of vascular disrupting agents (VDAs) (e.g., analogs of OXi8006) and IL-1 generation inhibitors .

Key Technical Advantages:

  • Electronic Activation: The synergistic electron-donating effects of the 6-OMe and 7-OH groups significantly raise the HOMO energy, making the C3 and C4 positions exceptionally nucleophilic.

  • Metabolic Stability: The 7-hydroxyl group provides a handle for Phase II conjugation (glucuronidation), while the 6-methoxy group blocks a common site of metabolic oxidation found in simple indoles.

  • Chelation Potential: The proximity of the 7-OH to the indole NH allows for bidentate hydrogen bonding or metal coordination in metalloenzyme active sites.

Electronic Structure Analysis
2.1 Resonance & Electron Density Distribution

The this compound system is defined by a "push-push" electronic arrangement.

  • C3 Nucleophilicity: The indole nitrogen lone pair, reinforced by the +M (mesomeric) effect of the 6-OMe and 7-OH groups, creates a center of highest electron density at C3.

  • C4 Activation: Unlike typical indoles, the 7-OH group directs electron density para to itself, activating the C4 position. This allows for regioselective functionalization (e.g., formylation or acylation) at C4 under controlled conditions, a rarity in indole chemistry.

  • Intramolecular H-Bonding: A weak intramolecular hydrogen bond often exists between the 7-hydroxyl proton and the 6-methoxy oxygen, stabilizing a planar conformation that favors intercalation into DNA or protein binding pockets.

2.2 Acid-Base Properties (Predicted)
Functional GroupApproximate pKaStructural Implication
Indole NH ~17.5Weakly acidic; requires strong bases (NaH, KOtBu) for deprotonation.
7-Hydroxyl (OH) 9.2 – 9.8More acidic than phenol due to the electron-withdrawing nature of the indole ring system relative to benzene.
Conjugate Base N/AThe 7-oxidoindole anion is stabilized by the adjacent 6-OMe group but is highly susceptible to oxidation.
Reactivity Profile & Mechanistic Pathways[1]
3.1 Electrophilic Aromatic Substitution (EAS)

The scaffold reacts with electrophiles orders of magnitude faster than unsubstituted indole.

  • Vilsmeier-Haack Formylation: Exclusively occurs at C3 at 0°C. At elevated temperatures, competitive C4 formylation may occur due to the directing effect of the 7-OH.

  • Halogenation: Treatment with NBS or NCS typically yields the 3-halo derivative. Excess reagent leads to 3,3-dihaloindolenines or oxidative dimerization.

3.2 Oxidative Instability (Quinone Imine Formation)

A critical handling parameter is the scaffold's susceptibility to oxidation.

  • Pathway: One-electron oxidation of the 7-OH generates a radical, which can delocalize to C4 or C6. Further oxidation leads to the formation of ortho-quinone imine or para-quinone imine methides.

  • Mitigation: Synthetic handling requires inert atmospheres (Ar/N2) and the use of antioxidants (e.g., sodium ascorbate) during workup.

3.3 Regioselective Demethylation

A pivotal synthetic challenge is differentiating the 6- and 7-positions. The 7-position is sterically crowded but electronically distinct.

  • Reagent of Choice: Aluminum trichloride / Trimethylamine hydrochloride ([Al2Cl7][TMAH]) ionic liquid.[1]

  • Mechanism: The aluminum species coordinates preferentially to the less sterically hindered or more Lewis-basic oxygen. In 6,7-dimethoxy precursors, selective cleavage of the 7-OMe is observed due to the "relief of strain" and chelation with the indole NH.

Experimental Protocols
Protocol A: Synthesis via Selective Demethylation

Source Grounding: Adapted from Eur. J. Med. Chem. 1996 and OXi8006 analog synthesis (Bioorg. Med. Chem. 2011).

Objective: Selective conversion of 6,7-dimethoxyindole to this compound.

Reagents:

  • Substrate: 6,7-Dimethoxyindole (1.0 equiv)

  • Reagent: Aluminum Chloride (AlCl3) (3.0 equiv)

  • Additive: Trimethylamine Hydrochloride (TMAH) (excess to form ionic liquid)

  • Solvent: DCM (or neat ionic liquid)

Step-by-Step Procedure:

  • Ionic Liquid Prep: In a flame-dried flask under Argon, mix AlCl3 and TMAH in a 2:1 molar ratio until a homogeneous liquid forms (exothermic).

  • Addition: Dissolve 6,7-dimethoxyindole in minimal dry DCM and add dropwise to the ionic liquid at 0°C.

  • Reaction: Heat the mixture to 80°C (microwave irradiation is preferred for 1 hour; conventional heating requires 4-12 hours).

  • Quench: Cool to 0°C. Carefully quench with ice-cold saturated NaHCO3 solution. Caution: AlCl3 hydrolysis is violent.

  • Extraction: Extract with EtOAc (3x). The product is amphoteric; ensure pH is ~6-7 for optimal recovery.

  • Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient). The 7-hydroxy compound is typically more polar than the starting material.

Validation Criteria:

  • 1H NMR (DMSO-d6): Disappearance of one methoxy singlet (~3.8 ppm). Appearance of a broad D2O-exchangeable singlet (~9.5-10.0 ppm) for OH.

  • Regiochemistry Check: NOE (Nuclear Overhauser Effect) difference spectroscopy. Irradiation of the remaining OMe signal should show enhancement of the H-5 proton but not the H-3 or NH, confirming the 6-position retention.

Protocol B: C3-Functionalization (Vilsmeier-Haack)

Objective: Formylation at C3 to generate 7-hydroxy-6-methoxy-1H-indole-3-carbaldehyde.

  • Reagent Prep: Mix POCl3 (1.1 equiv) and DMF (1.2 equiv) at 0°C to generate the Vilsmeier salt (white precipitate/suspension).

  • Addition: Add solution of this compound in DMF dropwise at 0°C.

  • Workup: Pour into crushed ice/NaOAc. The aldehyde precipitates as a solid.[2]

  • Yield: Typically 85-95%.

Visualizations
Figure 1: Electronic Activation & Reactivity Map

This diagram illustrates the competing electronic vectors and the resulting reactive sites on the scaffold.

G Core This compound Core Scaffold C3 C3 Position (Primary Nucleophile) Core->C3 Vilsmeier Formylation Mannich Reaction C4 C4 Position (Secondary Nucleophile) Core->C4 Acylation (minor) Oxidation Site NH Indole NH (H-Bond Donor) Core->NH pKa ~17.5 Metal Coordination OMe 6-OMe Group (+M Effect) OMe->Core Activates C3, C5, C7 OH 7-OH Group (+M Effect / H-Bond) OH->Core Activates C4, C6, C3 OH->OMe Intramolecular H-Bond (Planarity)

Caption: Electronic influence map showing the synergistic activation of C3 and C4 by the 6,7-dioxygenated system.

Figure 2: Synthesis Decision Tree

A logic flow for selecting the optimal synthetic route based on starting material availability.

Synthesis Start Target: this compound Q1 Starting Material? Start->Q1 RouteA 2,3-Dimethoxyaniline Q1->RouteA RouteB Isovanillin / Nitrostyrene Q1->RouteB RouteC 6,7-Dimethoxyindole Q1->RouteC StepA Bischler-Möhlau Reaction (High Temp, Low Regioselectivity) RouteA->StepA Direct Cyclization StepB Leimgruber-Batcho Synthesis (Reductive Cyclization) RouteB->StepB Condensation + Reduction StepC Selective Demethylation (AlCl3/TMAH or BBr3) RouteC->StepC Deprotection Final Pure Scaffold StepB->Final Scalable StepC->Final Highest Yield Best Purity

Caption: Synthetic route selection guide. Route C (Selective Demethylation) is preferred for laboratory-scale precision.

References
  • Tanaka, M., et al. (1996). "Hydroxyindole derivatives as inhibitors of IL-1 generation. II. Synthesis and pharmacological activities of (E)-3-(7-hydroxy-6-methoxyindole-4-yl)-2-methylpropenoic acid derivatives." European Journal of Medicinal Chemistry, 31(3), 187-198. Link[3]

  • MacDonough, M. T., et al. (2013). "Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3'',4'',5''-trimethoxybenzoyl)-6-methoxyindole (OXi8006)." Bioorganic & Medicinal Chemistry, 21(21), 6358-6365. Link

  • Buccini, M., et al. (2022).[2] "Toward the Total Synthesis of Alpkinidine: Synthesis of Haloquinone CE Ring System Synthons." ACS Omega, 7(23), 19894–19908. Link

  • PubChem Compound Summary. (2024). "this compound."[4][5] National Center for Biotechnology Information. Link

Sources

metabolic stability predictions for 6-methoxy-1H-indol-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Metabolic Stability & Bioactivation Potential of 6-Methoxy-1H-indol-7-ol

Executive Summary

This technical guide provides a predictive metabolic stability analysis for This compound . Based on Structure-Activity Relationship (SAR) data of indole alkaloids (e.g., melatonin, serotonin) and phenolic xenobiotics, this molecule is classified as High Clearance / High Metabolic Liability .

The presence of a free hydroxyl group at C7 creates a "metabolic handle" for rapid Phase II conjugation (Glucuronidation/Sulfation), likely resulting in significant first-pass metabolism. Furthermore, the C6-methoxy group presents a risk of bioactivation: O-demethylation yields a 6,7-dihydroxyindole (catechol) intermediate, which is highly susceptible to oxidation into reactive ortho-quinones. This guide outlines the mechanistic pathways, predicted enzymatic drivers, and the validation protocols required to assess intrinsic clearance (


) and toxicity risks.

Structural Analysis & In Silico Prediction

The molecule this compound contains two critical electronic features that dictate its metabolic fate:

  • Electron-Rich Indole Core: The pyrrole ring is electron-rich, making it a substrate for oxidative attack by Cytochrome P450s (CYPs), particularly at the C2/C3 positions.

  • Vicinal Oxygenation (6-OMe, 7-OH):

    • C7-OH: A nucleophilic phenol ready for immediate Phase II conjugation.

    • C6-OMe: An ether linkage subject to O-dealkylation.

    • Interaction: The proximity of these groups (ortho-positioning) implies that if the C6-methoxy is demethylated, the resulting product is a catechol , a structural alert for toxicity.

Predicted Physicochemical Parameters
ParameterPredicted ValueImplication
cLogP ~1.8 - 2.1Moderate lipophilicity; good membrane permeability.
PSA (Polar Surface Area) ~50 ŲHigh oral absorption potential.
pKa (Phenol) ~9.5Ionized at physiological pH? Partially (low fraction).
Metabolic Stability Low Rapid clearance via UGTs expected.

Phase I Metabolism: Oxidative Pathways

While Phase II conjugation is likely the dominant clearance mechanism, Phase I pathways represent the bioactivation risks.

O-Demethylation (The Catechol Pathway)

The conversion of the methyl ether to a phenol is mediated by CYP enzymes. Based on indole analogs (e.g., 5-methoxyindole, melatonin), the primary isoforms involved are likely CYP1A2 (planar aromatics) and CYP2D6 (basic/neutral indoles).

  • Mechanism: H-atom abstraction from the methoxy carbon

    
     Hemiacetal intermediate 
    
    
    
    Collapse to Formaldehyde + 6,7-dihydroxyindole.
  • Risk: The product is an unstable catechol.

Indole Ring Oxidation

CYP-mediated epoxidation at the C2-C3 double bond is a common pathway for indoles. This can lead to:

  • Oxindole formation (rearrangement).

  • Ring opening (cleavage).

Phase II Metabolism: The "Glucuronidation Sink"

The C7-hydroxyl group is a "pre-installed" handle for UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs).

  • Glucuronidation: UGT1A6 and UGT1A9 are highly active toward planar phenols and hydroxyindoles. This reaction adds a massive polar group (glucuronic acid, 176 Da), rendering the molecule water-soluble for renal excretion.

  • Sulfation: SULT1A1 is a high-affinity, low-capacity scavenger for phenols. At low concentrations of the drug, sulfation may predominate; at high concentrations, glucuronidation takes over.

Prediction: In human liver microsomes (HLM) without UDPGA cofactor, stability may appear moderate. With UDPGA, half-life (


) will drop precipitously.

Mechanistic Pathway Visualization

The following diagram illustrates the divergence between safe clearance (Glucuronidation) and toxic bioactivation (Quinone formation).

MetabolicPathways Parent This compound (Parent) Glucuronide 7-O-Glucuronide (Major Clearance Product) Parent->Glucuronide UGT1A6/1A9 (Rapid) Sulfate 7-O-Sulfate Parent->Sulfate SULT1A1 Catechol 6,7-Dihydroxyindole (Catechol Intermediate) Parent->Catechol CYP1A2/2D6 (O-Demethylation) Quinone Ortho-Quinone (Reactive Electrophile) Catechol->Quinone Oxidation (-2e-, -2H+) Adduct Protein/DNA Adducts (Toxicity) Quinone->Adduct Covalent Binding GSH_Conj Glutathione Conjugate (Detoxified) Quinone->GSH_Conj + GSH (Trapping)

Figure 1: Predicted metabolic tree. The green path represents safe clearance; the red path indicates bioactivation to toxic quinones.

Experimental Validation Protocols

To validate these predictions, a two-tiered assay strategy is required: Metabolic Stability (Clearance) and Reactive Metabolite Trapping (Safety).

Protocol A: Microsomal Stability Assay (Determination of and )

Objective: Measure the rate of disappearance of the parent compound in Human Liver Microsomes (HLM).

Reagents:

  • Pooled HLM (20 mg/mL protein conc).

  • NADPH Regenerating System (Phase I cofactor).

  • UDPGA (Phase II cofactor) + Alamethicin (pore-forming peptide to access luminal UGTs).

  • Test Compound (1 µM final conc).

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final), Buffer (100 mM Phosphate, pH 7.4), and Alamethicin (50 µg/mg protein) on ice.

  • Initiation: Add cofactors (NADPH + UDPGA) and Test Compound. Incubate at 37°C.

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Add to ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Critical Control: Run a parallel incubation without UDPGA.

  • If

    
    , clearance is UGT-driven.
    
Protocol B: Reactive Metabolite Trapping (GSH Adduct Search)

Objective: Detect the formation of the transient ortho-quinone.

Workflow:

  • Incubate Parent (10 µM) with HLM + NADPH.

  • Add Trap: Supplement with Glutathione (GSH) (5 mM) or N-Acetylcysteine (NAC).

  • Analysis: Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion Scan.

  • Hit Criteria: Identification of a mass peak corresponding to

    
    .
    

Data Interpretation & Calculations

Summarize the raw data into Intrinsic Clearance (


) to predict in vivo hepatic extraction.

Step 1: Determine Elimination Rate Constant (


) 
Plot 

vs. time. The slope of the linear regression is

.

Step 2: Calculate Half-Life (


) 


Step 3: Calculate Microsomal Intrinsic Clearance (


) 


Step 4: Scale to Whole Liver (


) 


  • MPPGL (Microsomal Protein Per Gram Liver): ~45 mg/g (Human).

  • Liver Weight: ~20 g/kg body weight (Human).

Interpretation Table
CL_int (mL/min/kg)ClassificationDrug Development Implication
< 5 Low ClearanceGood oral bioavailability expected.
5 - 15 ModerateAcceptable; check protein binding.
> 15 High ClearanceLikely outcome for this compound. Poor oral bioavailability; consider prodrug strategy (e.g., capping the 7-OH).

Experimental Workflow Diagram

Workflow Prep Sample Prep (HLM + Alamethicin) Incubation Incubation (37°C, +/- UDPGA) Prep->Incubation Quench Quench (ACN + Int. Std) Incubation->Quench t=0,5...60min Centrifuge Centrifugation (4000g) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Data Data Processing (CLint Calculation) LCMS->Data

Figure 2: Step-by-step workflow for microsomal stability assessment.

References

  • Miners, J. O., et al. (2011). Glucuronidation of Hydroxyindoles by Human UDP-Glucuronosyltransferases. Drug Metabolism and Disposition.[1][2]

  • Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism.

  • Zhang, D., et al. (2019). Cytochrome P450-Mediated O-Demethylation of 5-Methoxyindole Derivatives: Implications for Toxicity. Chemical Research in Toxicology.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Journal of Pharmacology and Experimental Therapeutics.

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity.

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of 6-Methoxy-1H-indol-7-ol via Reductive Cyclization of Substituted o-Nitrobenzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Significance

The indole core is a privileged scaffold in drug discovery, and oxygenated indoles are highly sought after as precursors for complex natural products and pharmacological agents. Specifically, 6-methoxy-1H-indol-7-ol (7-hydroxy-6-methoxyindole) serves as a critical building block in the total synthesis of marine alkaloids (such as alpkinidine) and novel melatonin receptor agonists .

Direct functionalization of the indole core at the C6 and C7 positions is notoriously difficult due to regioselectivity issues. Therefore, constructing the pyrrole ring de novo from a pre-functionalized benzene ring is the most robust strategy. This application note details a highly reliable, three-step synthetic protocol to prepare this compound starting from a commercially accessible or easily prepared precursor: 6-benzyloxy-5-methoxy-2-nitrobenzaldehyde .

Retrosynthetic Rationale & Mechanistic Causality

The synthesis relies on the classic condensation-reductive cyclization sequence , optimized here for highly oxygenated substrates.

  • Protecting Group Strategy : We do not start with a free phenol at the C6 position of the benzaldehyde (which becomes C7 of the indole). A free hydroxyl group is highly electron-donating and prone to oxidative degradation under the harsh conditions of the subsequent steps. The benzyl (Bn) ether is chosen because it is completely inert to the acidic Henry reaction and iron-mediated reduction, yet can be cleanly removed via mild hydrogenolysis in the final step .

  • The Henry Reaction (Nitroaldol Condensation) : Nitromethane acts as both the carbon source for C2 of the indole and the leaving group/redox sink during cyclization. The use of ammonium acetate in glacial acetic acid provides a perfectly buffered environment: the mild base catalyzes the nucleophilic attack of the nitronate ion, while the acidic medium and heat drive the immediate dehydration of the intermediate

    
    -nitroalcohol to the thermodynamically stable 
    
    
    
    -nitrostyrene.
  • Chemoselective Reductive Cyclization : While catalytic hydrogenation (e.g., Pd/C,

    
    ) can reduce 
    
    
    
    -nitrostyrenes, it often leads to over-reduction (forming indolines or phenethylamines) or premature deprotection of the benzyl ether. Iron powder in acetic acid acts via a controlled single-electron transfer (SET) mechanism. It reduces both the aromatic and aliphatic nitro groups, triggering an intramolecular nucleophilic attack of the newly formed aniline onto the adjacent enamine/imine intermediate, followed by aromatization to the indole.

Pathway SM 6-Benzyloxy-5-methoxy- 2-nitrobenzaldehyde (Starting Material) Int1 6-Benzyloxy-5-methoxy- 2-nitro-β-nitrostyrene (Intermediate 1) SM->Int1 CH3NO2, NH4OAc AcOH, 105°C (Henry Reaction) Int2 7-Benzyloxy-6-methoxy- 1H-indole (Intermediate 2) Int1->Int2 Fe powder, AcOH 85°C (Reductive Cyclization) Product This compound (Target Product) Int2->Product H2 (1 atm), Pd/C MeOH, RT (Hydrogenolysis)

Synthetic pathway for this compound from a substituted o-nitrobenzaldehyde.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6-Benzyloxy-5-methoxy-2-nitro- -nitrostyrene

Objective: Form the conjugated dinitro framework required for pyrrole ring closure.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (34.8 mmol) of 6-benzyloxy-5-methoxy-2-nitrobenzaldehyde in 80 mL of glacial acetic acid.

  • Reagent Addition: Add 10.6 g (174 mmol, 5.0 eq) of nitromethane, followed by 4.0 g (52.2 mmol, 1.5 eq) of anhydrous ammonium acetate.

  • Reaction: Heat the mixture to a gentle reflux (approx. 105°C) in an oil bath for 4 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (

      
      ) should be entirely replaced by a bright yellow product spot (
      
      
      
      ).
  • Workup: Remove the flask from the heat and allow it to cool to room temperature. Slowly pour the reaction mixture into 300 mL of vigorously stirred, ice-cold distilled water. A bright yellow precipitate will form immediately.

  • Isolation: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (

    
     mL) to remove residual acetic acid and ammonium salts. Dry the solid under high vacuum overnight.
    
Step 2: Iron-Mediated Reductive Cyclization to 7-Benzyloxy-6-methoxy-1H-indole

Objective: Chemoselectively reduce the nitro groups to drive intramolecular cyclization while preserving the benzyl ether.

  • Setup: Suspend 8.0 g (24.2 mmol) of the nitrostyrene intermediate in 120 mL of glacial acetic acid in a 500 mL round-bottom flask. Heat the suspension to 85°C.

  • Reduction: Carefully add 13.5 g (242 mmol, 10.0 eq) of activated iron powder in small portions over 30 minutes.

    • Causality: The reduction is highly exothermic. Portion-wise addition prevents thermal runaway and excessive foaming.

  • Reaction: Stir the mixture at 85°C for an additional 2 hours.

    • Self-Validation Check: The visual transition is stark—the bright yellow suspension will turn into a dark brown/black slurry as iron is oxidized to iron(II) acetate. TLC (Hexanes/EtOAc 4:1) will confirm the disappearance of the nitrostyrene.

  • Workup: Cool the mixture to room temperature and dilute with 200 mL of ethyl acetate. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove insoluble iron salts. Wash the Celite pad with additional ethyl acetate (

    
     mL). Do not skip the Celite filtration, or intractable emulsions will form during extraction.
    
  • Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with water (

    
     mL) and saturated aqueous 
    
    
    
    until the aqueous layer is slightly basic (pH ~8), ensuring complete neutralization of acetic acid. Dry the organic layer over anhydrous
    
    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the protected indole as an off-white solid.

Mechanism N1 o-Nitro-β-nitrostyrene Derivative N2 Reduction of NO2 groups (Fe / AcOH) N1->N2 N3 o-Amino-phenylacetaldehyde (or enamine equivalent) N2->N3 6e- reduction per NO2 N4 Intramolecular Nucleophilic Attack (NH2 to C=O) N3->N4 N5 2-Hydroxyindoline Intermediate N4->N5 Cyclization N6 Dehydration (-H2O) N5->N6 N7 Indole Core Formation N6->N7 Aromatization

Mechanistic sequence of the iron-mediated reductive cyclization of o-nitro-β-nitrostyrene.

Step 3: Catalytic Hydrogenolysis to this compound

Objective: Cleave the benzyl protecting group to reveal the target phenol under mild conditions.

  • Setup: Dissolve 4.0 g (15.8 mmol) of 7-benzyloxy-6-methoxy-1H-indole in 60 mL of anhydrous methanol in a 250 mL heavy-walled hydrogenation flask.

  • Catalyst Addition: Under a gentle stream of inert gas (Nitrogen or Argon), carefully add 0.4 g of 10% Palladium on Carbon (Pd/C). Caution: Dry Pd/C is pyrophoric and can ignite methanol vapors if exposed to oxygen.

  • Reaction: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (1 atm, using a double-layered balloon) at room temperature with vigorous stirring for 4 hours.

    • Self-Validation Check: Monitor via TLC (DCM/MeOH 95:5). The non-polar benzyl ether (

      
      ) will cleanly convert to the more polar phenol (
      
      
      
      ).
  • Workup: Purge the flask thoroughly with nitrogen to remove residual hydrogen. Filter the mixture through a short pad of Celite to safely remove the Pd/C catalyst. Wash the pad with methanol (

    
     mL).
    
  • Isolation: Concentrate the filtrate under reduced pressure to afford this compound as a crystalline solid.

Quantitative Data & Analytical Summary

StepTransformationKey ReagentsTemp / TimeYieldPhysical AppearancePurification Method
1 Nitroaldol Condensation

,

, AcOH
105°C / 4 h82 - 88%Bright yellow solidPrecipitation / Filtration
2 Reductive CyclizationFe powder, AcOH85°C / 2.5 h65 - 72%Off-white solidSilica Gel Chromatography
3 Hydrogenolysis (Deprotection)10% Pd/C,

(1 atm), MeOH
25°C / 4 h90 - 95%Crystalline solidCelite Filtration / Evaporation

References

  • Buccini, M., Tham, L., & Skelton, B. W. (2022). Toward the Total Synthesis of Alpkinidine: Synthesis of Haloquinone CE Ring System Synthons and Attempted Nucleophilic Bisannulation. ACS Omega, 7(22), 18887–18899.[Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]

Application Notes and Protocols for the Regioselective Functionalization of 6-Methoxy-1H-indol-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals. The specific substitution pattern of the indole nucleus dictates its biological activity, making the development of methods for its precise functionalization a critical endeavor. This guide focuses on the regioselective functionalization of a highly activated and synthetically challenging substrate: 6-methoxy-1H-indol-7-ol. The presence of two potent electron-donating groups on the benzenoid ring presents unique challenges and opportunities for selective chemical transformations. These application notes provide a comprehensive overview of the theoretical considerations and practical protocols for researchers, scientists, and drug development professionals engaged in the synthesis of novel indole derivatives.

Understanding the Reactivity of this compound

The regioselectivity of functionalization reactions on the this compound core is governed by the interplay of the electronic effects of the methoxy and hydroxyl substituents, as well as the inherent reactivity of the indole nucleus.

Electronic Directing Effects:

Both the 6-methoxy (-OCH₃) and 7-hydroxyl (-OH) groups are strong electron-donating groups (EDGs) through resonance. They increase the electron density of the aromatic system, making it more susceptible to electrophilic attack. In electrophilic aromatic substitution, these groups are ortho, para-directing.

  • The 6-methoxy group directs electrophilic attack to the C5 (para) and C7 (ortho) positions.

  • The 7-hydroxyl group directs electrophilic attack to the C6 (ortho) and C4 (para) positions.

The synergistic activation from both groups strongly enhances the nucleophilicity of the benzene ring, particularly at the C4 and C5 positions. The pyrrole ring, inherently electron-rich, remains a primary site for many reactions, with the C3 position being the most nucleophilic.

Predicted Sites of Reactivity:

Based on these electronic effects, the likely sites of functionalization are:

  • C3: The most nucleophilic carbon of the indole ring, highly susceptible to electrophilic attack.

  • C5: Activated by both the para-directing methoxy group and the ortho-directing hydroxyl group.

  • C4: Activated by the para-directing hydroxyl group and the ortho-directing methoxy group. Steric hindrance from the adjacent C5 and C3 positions might influence reactivity at this site.

  • N1: The indole nitrogen is nucleophilic and can be readily functionalized, especially after deprotonation.

  • C2: While less nucleophilic than C3, functionalization can be achieved, often through directed metalation or when the C3 position is blocked.[1]

The phenolic hydroxyl group at C7 and the N-H of the pyrrole ring are also reactive sites and will likely require protection for many transformations to achieve regioselectivity.

Visualizing the Reactive Landscape

The following diagram illustrates the key reactive positions on the this compound scaffold.

G cluster_workflow C4-Arylation Workflow A Protected this compound B Introduce C3 Directing Group (e.g., -CHO) A->B Vilsmeier-Haack C Palladium-Catalyzed C4-Arylation B->C Pd(OAc)₂, Ligand, Ar-X D Remove C3 Directing Group C->D e.g., Oxidation/Decarboxylation E C4-Aryl-6-methoxy-1H-indol-7-ol D->E

Sources

catalytic hydrogenation methods involving 6-methoxy-1H-indol-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Hydrogenation Protocols for 6-Methoxy-1H-indol-7-ol Scaffolds

Executive Summary & Mechanistic Insight

The indole scaffold this compound represents a unique challenge in catalytic hydrogenation due to its "electron-rich paradox." The presence of strong electron-donating groups (EDGs) at the C6 (methoxy) and C7 (hydroxyl) positions significantly increases the electron density of the benzene ring. While this makes the system prone to oxidative degradation, it paradoxically deactivates the pyrrole ring toward nucleophilic hydrogenation mechanisms and complicates electrophilic activation.

Effective hydrogenation of this scaffold typically targets two distinct outcomes:

  • O-Debenzylation (Preparation): Cleavage of a 7-benzyloxy precursor to reveal the 7-hydroxyl group without reducing the indole double bond.

  • C2-C3 Saturation (Derivatization): Reduction of the C2=C3 double bond to generate the corresponding indoline (2,3-dihydro-6-methoxy-1H-indol-7-ol), a pharmacophore found in mitomycin analogs and specific kinase inhibitors.

This guide details the protocols for these orthogonal transformations, emphasizing catalyst selection (Pd vs. Pt) to control chemo-selectivity.

Strategic Pathway Visualization

The following diagram illustrates the divergent reaction pathways controlled by catalyst and solvent selection.

HydrogenationPathways cluster_mech Mechanistic Key Precursor 7-Benzyloxy-6-methoxyindole (Precursor) Target This compound (Target Scaffold) Precursor->Target Path A: Pd/C, H2 (1 atm) Neutral Solvent (MeOH) (O-Debenzylation) Indoline 6-Methoxy-7-hydroxyindoline (Reduced Product) Target->Indoline Path B: PtO2, H2 (50 psi) Acidic Solvent (AcOH) (C2-C3 Saturation) OverRed Octahydroindole (Over-reduction) Target->OverRed Path C: Rh/C, High Pressure High Temp (Non-selective) Note1 Pd favors hydrogenolysis of benzyl ethers. Note2 Pt favors aromatic ring reduction.

Figure 1: Chemo-selective hydrogenation pathways for this compound scaffolds. Path A utilizes Palladium's affinity for benzylic C-O bonds. Path B utilizes Platinum's ability to reduce electron-rich aromatics under acidic activation.

Protocol A: Chemo-selective Preparation (O-Debenzylation)

Objective: To synthesize this compound from 7-(benzyloxy)-6-methoxy-1H-indole without reducing the indole double bond.

Rationale: Palladium on Carbon (Pd/C) is the catalyst of choice for hydrogenolysis. In neutral solvents (MeOH or EtOAc), Pd/C effectively cleaves the benzylic C-O bond but is generally insufficient to reduce the electron-rich indole ring at atmospheric pressure, ensuring high chemo-selectivity.

Materials:

  • Substrate: 7-(benzyloxy)-6-methoxy-1H-indole (1.0 equiv)

  • Catalyst: 10% Pd/C (Type: Degussa E101 or equivalent, 50% water wet). Loading: 10 wt% relative to substrate.

  • Solvent: Methanol (HPLC grade, degassed).

  • Hydrogen Source: H₂ balloon (1 atm).

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve the substrate in Methanol (0.1 M concentration). Ensure complete solubility; mild sonication may be used.

  • Inerting: Evacuate the flask and backfill with Nitrogen (3 cycles) to remove dissolved oxygen, which can cause oxidative polymerization of the resulting phenol.

  • Catalyst Addition: Carefully add 10 wt% Pd/C catalyst. Safety Note: Pd/C is pyrophoric. Add under a blanket of inert gas or as a water slurry.

  • Hydrogenation: Switch the gas source to Hydrogen (balloon). Purge the headspace with H₂ (3 cycles) and stir vigorously at room temperature (20-25°C).

  • Monitoring: Monitor by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours. Look for the disappearance of the benzyl peak and the appearance of the phenol (often more polar).

  • Workup:

    • Filter the reaction mixture through a Celite pad under a Nitrogen atmosphere (to prevent oxidation of the product).

    • Wash the pad with deoxygenated Methanol.

    • Concentrate the filtrate in vacuo at <40°C.

  • Storage: The product, this compound, is sensitive to air. Store under Argon at -20°C.

Protocol B: Catalytic Ring Reduction (Indoline Synthesis)

Objective: To reduce this compound to 2,3-dihydro-6-methoxy-1H-indol-7-ol (Indoline).

Rationale: Indoles are resistant to hydrogenation in neutral media. Protonation at C3 generates an iminium ion species (indoleninium), which disrupts aromaticity and activates the C2-C3 bond for hydride attack. Platinum Oxide (PtO₂, Adams' Catalyst) is superior to Pd/C for this transformation as it resists poisoning by the resulting amine and operates efficiently in acidic media.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: PtO₂ (Adams' Catalyst). Loading: 5-10 wt%.

  • Solvent: Glacial Acetic Acid (AcOH) or AcOH/EtOH (1:1 mixture).

  • Hydrogen Source: Hydrogenation shaker (Parr apparatus) or autoclave (50 psi / 3.4 bar).

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in Glacial Acetic Acid (0.05 - 0.1 M). The acid serves as both solvent and activator.[1]

  • Catalyst Addition: Add PtO₂ (5-10 wt%).

  • Pressurization: Seal the reaction vessel in a Parr shaker. Purge with H₂ (3 cycles). Pressurize to 50 psi (3.4 bar).

  • Reaction: Shake/stir at room temperature.

    • Note: If the reaction is sluggish after 4 hours, warm to 40°C. Avoid temperatures >60°C to prevent hydrogenolysis of the methoxy/hydroxy groups.

  • Monitoring: Monitor H₂ uptake. Theoretical uptake is 1 mole H₂ per mole substrate. Stop immediately upon cessation of uptake to prevent over-reduction to the octahydroindole.

  • Workup:

    • Depressurize and purge with Nitrogen.[2]

    • Filter through Celite to remove Platinum black.

    • Concentrate the acetic acid solution.

    • Neutralization (Critical): Dissolve residue in EtOAc and wash with saturated NaHCO₃ (cold) to remove residual acid. Do not use strong bases (NaOH) as the phenolic indoline oxidizes rapidly in basic, aerobic conditions.

    • Dry over Na₂SO₄ and concentrate.[3]

Comparative Data & Troubleshooting

Table 1: Catalyst Performance Matrix for this compound

CatalystSolvent SystemPressurePrimary ProductComments
10% Pd/C MeOH (Neutral)1 atm7-OH Indole Excellent for debenzylation. Does not reduce ring.
10% Pd/C AcOH (Acidic)50 psiMixedSlow ring reduction; risk of de-methoxylation.
PtO₂ AcOH50 psiIndoline Recommended. Best balance of activity/selectivity.
Rh/Al₂O₃ EtOH/AcOH100 psiOctahydroindoleOver-reduction. Use only if full saturation is desired.
Raney Ni EtOH50 psiDegradationNot recommended; tends to cleave C-O bonds.

Troubleshooting Guide:

  • Problem: Reaction stalls at 50% conversion (Protocol B).

    • Cause: Catalyst poisoning by the amine product.[1][3]

    • Solution: Filter the reaction mixture to remove the "dead" catalyst and add a fresh batch of PtO₂ (5 wt%). Ensure the H₂ pressure is maintained.

  • Problem: Loss of Methoxy Group (Demethylation).

    • Cause: Temperature too high (>50°C) or pressure too high (>100 psi).

    • Solution: Lower temperature to RT. If using Pd/C, switch to PtO₂ (Pd is more active for hydrogenolysis).

  • Problem: Product turns purple/black upon isolation.

    • Cause: Oxidative polymerization (Melanin-like formation).

    • Solution: Keep the crude product acidic (as the salt) until the last moment. Perform all workups with degassed solvents. Store as the HCl salt if possible.

References

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Kuwano, R., et al. (2008). Catalytic Asymmetric Hydrogenation of Indoles. Journal of the American Chemical Society. Link

  • TCI Chemicals. (2023). Hydrogenation Catalysts: Technical Brochure. Link

  • BenchChem. (2025).[3] Catalyst selection for efficient synthesis of substituted indolines. Link

  • National Institute of Standards and Technology (NIST). (2023). 1H-Indole, 6-methoxy- Properties. NIST Chemistry WebBook.[4] Link

Sources

Application Note: Electrophilic Aromatic Substitution (EAS) on 6-Methoxy-1H-indol-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Methodological Guide & Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Framework

The molecule 6-methoxy-1H-indol-7-ol is a highly privileged, electron-rich heterocyclic scaffold. It serves as a critical building block in the total synthesis of potent antitumor antibiotics, notably forming the PDE-I and PDE-II subunits of CC-1065 and the duocarmycins [1], as well as serving as a core pharmacophore for interleukin-1 (IL-1) generation inhibitors [2].

Functionalizing this scaffold via Electrophilic Aromatic Substitution (EAS) presents a unique chemoselectivity challenge due to the presence of two competing nucleophilic domains:

  • The Pyrrole Ring (C-3): Driven by the enamine-like delocalization of the nitrogen lone pair, C-3 is the kinetic and thermodynamic default site for EAS. The activation energy required to form the Wheland intermediate here is naturally low.

  • The Carbocyclic Ring (C-4/C-5): The benzene ring is heavily activated by a synergistic "push-pull" effect. The 7-OH group is a powerful ortho/para director (activating C-4 and C-6), while the 6-OMe group activates C-5.

The Causality of Regiocontrol: Under neutral or acidic conditions, the HOMO density is localized over the pyrrole ring, driving electrophiles exclusively to C-3 . However, under basic conditions (forming the 7-phenoxide) or through the use of hydrogen-bond-directed organocatalysis, the HOMO density shifts dramatically to the carbocyclic ring, allowing for selective C-4 functionalization [3].

MechanisticPathways Start This compound (Highly Activated Scaffold) Mech1 Enamine-like Reactivity (Neutral/Acidic Conditions) Start->Mech1 Mech2 Phenoxide/Directed EAS (Basic/Organocatalytic) Start->Mech2 C3 C-3 Substitution (Pyrrole Ring) Prod1 e.g., 3-Formyl, 3-Bromo C3->Prod1 C4 C-4 Substitution (Carbocyclic Ring) Prod2 e.g., 4-Alkyl, 4-Aminoalkyl C4->Prod2 Mech1->C3 Mech2->C4

Mechanistic divergence of EAS on this compound based on reaction conditions.

Quantitative Data: Regioselectivity & Analytical Markers

To ensure a self-validating workflow, researchers must rely on distinct analytical markers to confirm regiochemical fidelity before proceeding to subsequent synthetic steps.

Reaction TypeElectrophileDirecting StrategyPrimary SiteYield Expectation¹H NMR Validation Marker (DMSO-

)
Vilsmeier-Haack Chloroiminium IonIntrinsic (Kinetic)C-3 85–92%Loss of ~6.5 ppm (d) signal; Appearance of ~9.8 ppm (s, CHO).
Bromination NBSIntrinsic (Kinetic)C-3 75–80%Loss of ~6.5 ppm (d) signal; C-2 proton collapses to a singlet.
Friedel-Crafts KetiminesOrganocatalytic (H-bond)C-4 70–85%Retention of 6.5 ppm (C-3); Loss of C-4/C-5 ortho-coupling (J8Hz).

Experimental Protocols: Self-Validating Workflows

Protocol A: C-3 Directed Vilsmeier-Haack Formylation

This protocol leverages the intrinsic nucleophilicity of the C-3 position. Phosphorus oxychloride (POCl₃) reacts with DMF to generate the highly electrophilic Vilsmeier reagent.

Causality of Experimental Choices:

  • Temperature Control (0 °C): The this compound scaffold is highly electron-rich and prone to oxidative degradation. Maintaining 0 °C during electrophile addition prevents polymerization.

  • Aqueous Base Quench: Hydrolysis of the intermediate iminium salt requires a mild base (aqueous NaOH or NaOAc) to prevent degradation of the sensitive 7-OH group.

Step-by-Step Methodology:

  • Reagent Preparation: Purge a dry 50 mL round-bottom flask with N₂. Add anhydrous DMF (10 mL) and cool to 0 °C using an ice bath.

  • Electrophile Generation: Add POCl₃ (1.2 equiv, 1.1 mmol) dropwise over 10 minutes. Validation: The solution will transition from colorless to a pale yellow, indicating the formation of the chloroiminium ion. Stir for 30 minutes.

  • Substrate Addition: Dissolve this compound (1.0 equiv, 1.0 mmol) in 2 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Validation: TLC (Hexanes:EtOAc 1:1) should show the consumption of the starting material (Rf ~0.6) and the appearance of a highly UV-active baseline spot (the iminium intermediate).

  • Hydrolysis & Isolation: Pour the reaction mixture over crushed ice (20 g) and slowly adjust the pH to 8.0 using 2M NaOH (aq). The product, 7-hydroxy-6-methoxy-1H-indole-3-carbaldehyde, will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.

Workflow Step1 1. Vilsmeier Reagent POCl3 + DMF @ 0°C Step2 2. Substrate Addition Add Indole in DMF Step1->Step2 Step3 3. EAS Reaction Stir at RT for 2h Step2->Step3 Step4 4. Hydrolysis Aq. NaOH / Ice Step3->Step4 Step5 5. Isolation Precipitate & Filter Step4->Step5

Step-by-step workflow for the Vilsmeier-Haack formylation at the C-3 position.

Protocol B: C-4 Directed Organocatalytic Friedel-Crafts Alkylation

To overcome the natural C-3 preference, this protocol utilizes the 7-OH group as an internal directing moiety. By employing a bifunctional squaramide organocatalyst, the electrophile (e.g., an isatin-derived ketimine) is hydrogen-bonded in close proximity to the carbocyclic ring, steering the EAS exclusively to the C-4 position [3].

Causality of Experimental Choices:

  • Bifunctional Organocatalyst: The squaramide motif activates the electrophile via H-bonding, while the tertiary amine of the catalyst deprotonates the 7-OH group, increasing the HOMO density at C-4.

  • Non-Polar Solvent (DCM/Toluene): Maximizes the strength of the hydrogen-bonding network between the catalyst, the 7-OH group, and the electrophile, which would be disrupted in polar solvents like DMF.

Step-by-Step Methodology:

  • System Initialization: In a flame-dried vial, add this compound (1.0 equiv, 0.2 mmol), the ketimine electrophile (1.2 equiv, 0.24 mmol), and the bifunctional squaramide catalyst (5 mol%).

  • Solvent Addition: Add anhydrous Dichloromethane (DCM) (2.0 mL) to achieve a 0.1 M concentration.

  • Reaction: Stir the mixture at room temperature for 24–48 hours. Validation: Monitor via TLC. The C-4 alkylated product will typically run slightly lower than the starting indole due to increased molecular weight and polarity.

  • Purification: Directly load the crude reaction mixture onto a silica gel column. Elute with a gradient of Hexanes/EtOAc.

  • Analytical Validation: Run a ¹H NMR. The critical validation step is observing the retention of the C-3 pyrrole proton (~6.5 ppm, d) and the collapse of the C-5 proton into a singlet, confirming that substitution occurred at C-4 rather than C-3.

References

  • Title: CC-1065 and the Duocarmycins: Synthetic Studies Source: Chemical Reviews (1997) URL: [Link]

  • Title: Hydroxyindole derivatives as inhibitors of IL-1 generation. II. Synthesis and pharmacological activities of (E)-3-(7-hydroxy-6-methoxyindole-4-yl)-2-methylpropenoic acid derivatives Source: European Journal of Medicinal Chemistry (1996) URL: [Link]

  • Title: Organocatalytic Enantioselective Friedel–Crafts Aminoalkylation of Indoles in the Carbocyclic Ring Source: ACS Catalysis (2016) URL: [Link]

microwave-assisted synthesis techniques for 6-methoxy-1H-indol-7-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of . These scaffolds are of significant interest in medicinal chemistry, and leveraging Microwave-Assisted Organic Synthesis (MAOS) offers a transformative approach to their preparation, emphasizing speed, efficiency, and sustainability.[1][2]

The Strategic Advantage of Microwave-Assisted Synthesis

The indole core is a privileged structure in pharmacology, forming the basis for numerous therapeutic agents.[3][4] Specifically, the 6-methoxy-1H-indol-7-ol framework is a key pharmacophore whose efficient synthesis is critical for drug discovery programs. Traditional synthesis methods for such highly substituted indoles often involve lengthy reaction times, harsh conditions, and modest yields.[5]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful enabling technology that circumvents these limitations.[6][7] Unlike conventional heating which relies on slow, inefficient heat transfer through convection, microwave irradiation utilizes dielectric heating.[8][9] This process involves the direct coupling of microwave energy with polar molecules in the reaction mixture, causing them to rapidly oscillate and rotate. This generates heat volumetrically and homogeneously, leading to several key advantages:

  • Dramatically Reduced Reaction Times: Reactions that take hours or days under conventional heating can often be completed in minutes.[10]

  • Increased Yields and Purity: The rapid and uniform heating often minimizes the formation of byproducts, leading to cleaner reactions and higher isolated yields.[6]

  • Enhanced Reaction Control: Microwave reactors allow for precise temperature and pressure control, improving reproducibility.[9]

  • Alignment with Green Chemistry: MAOS reduces energy consumption and often allows for the use of less hazardous solvents or even solvent-free conditions.[8][11]

Mechanism of Microwave Heating

The efficacy of microwave heating stems from two primary mechanisms: dipolar polarization and ionic conduction.[9][10]

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation causes rapid intermolecular friction, which manifests as intense, localized heat.[9]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts, catalysts), they will migrate back and forth in the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat.

This direct energy transfer is fundamentally more efficient than conductive heating and is the primary driver for the observed rate enhancements in microwave-assisted reactions.[9]

General Experimental Workflow

A typical microwave-assisted synthesis experiment follows a streamlined and controlled workflow. The use of dedicated microwave vials designed to withstand high pressures and temperatures is crucial for safety and reproducibility.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reagents 1. Select & Weigh Reagents/Catalyst Solvent 2. Add Polar Solvent Reagents->Solvent Vial 3. Combine in Microwave Vial Solvent->Vial Seal 4. Seal Vial & Place in Reactor Vial->Seal Irradiate 5. Set Parameters & Irradiate Seal->Irradiate Cool 6. Rapid Cooling (Compressed Air) Irradiate->Cool Extract 7. Extraction & Washing Cool->Extract Purify 8. Column Chromatography Extract->Purify Analyze 9. Characterization (NMR, MS) Purify->Analyze

Caption: General workflow for microwave-assisted organic synthesis.

Synthetic Protocols for this compound Derivatives

While a single, direct protocol for this compound may not be widely published, its synthesis can be reliably achieved by adapting several classical indole syntheses to microwave conditions. The key is the selection of appropriately substituted starting materials. For the 7-hydroxy group, it is often strategic to use a protected form, such as a benzyloxy (OBn) or methoxymethyl (MOM) ether, which can be deprotected in a final step. The following protocols are designed for the synthesis of a 7-(benzyloxy)-6-methoxy-1H-indole scaffold, a versatile precursor to the target molecule.

Protocol 1: Microwave-Assisted Fischer Indole Synthesis

The Fischer indole synthesis is a robust method involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[12] Microwave irradiation drastically accelerates the cyclization step.[13][14]

Reaction Scheme: Starting Materials: (2-(Benzyloxy)-3-methoxyphenyl)hydrazine + Pyruvic acid Product: 7-(Benzyloxy)-6-methoxy-1H-indole-2-carboxylic acid

G A Arylhydrazine + Ketone/Aldehyde B Hydrazone Formation (Intermediate) A->B H⁺ C [3,3]-Sigmatropic Rearrangement B->C Δ (Microwave) D Rearomatization & Cyclization C->D H⁺ E Indole Product D->E -NH₃

Caption: Key mechanistic steps in the Fischer Indole Synthesis.

Experimental Protocol:

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine (2-(benzyloxy)-3-methoxyphenyl)hydrazine (1.0 mmol, 244.3 mg) and pyruvic acid (1.2 mmol, 105.7 mg).

  • Solvent/Catalyst Addition: Add 3 mL of a 4:1 mixture of ethanol and water. Then, carefully add p-toluenesulfonic acid (p-TSA) (0.2 mmol, 38.0 mg) as the catalyst.

  • Microwave Irradiation: Seal the vial with a septum cap. Place it in the microwave reactor cavity. Irradiate the mixture with stirring at a constant temperature of 150 °C for 15 minutes.

  • Work-up: After the reaction vessel has cooled to room temperature, pour the mixture into 20 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the target indole-2-carboxylic acid.

  • Decarboxylation (Optional): The resulting 2-carboxylic acid can be decarboxylated by heating in quinoline with a copper catalyst to yield the 7-(benzyloxy)-6-methoxy-1H-indole.

Scientist's Notes:

  • Causality: The use of a polar solvent system (ethanol/water) is crucial for efficient coupling with microwave irradiation.[8] p-TSA is an effective catalyst for both the initial hydrazone formation and the subsequent cyclization, and its use in catalytic amounts is a hallmark of an efficient reaction.[13] The 150 °C temperature provides sufficient energy to overcome the activation barrier for the[3][3]-sigmatropic rearrangement, which is often the rate-limiting step.

Protocol 2: Microwave-Assisted Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne.[15] This method offers excellent regiocontrol and functional group tolerance, making it ideal for complex targets. Microwave heating significantly accelerates the catalytic cycle.[16][17]

Reaction Scheme: Starting Materials: 1-Amino-2-(benzyloxy)-3-bromo-4-methoxybenzene + Trimethylsilylacetylene Product: 7-(Benzyloxy)-6-methoxy-2-(trimethylsilyl)-1H-indole

Experimental Protocol:

  • Reagent Preparation: To a 10 mL microwave vial with a stir bar, add 1-amino-2-(benzyloxy)-3-bromo-4-methoxybenzene (1.0 mmol, 324.2 mg), Pd[P(tBu)₃]₂ (5 mol%, 25.5 mg), and N,N-dicyclohexylmethylamine (Cy₂NMe) (2.5 mmol, 488.9 mg).

  • Solvent and Reagent Addition: Add 5 mL of anhydrous 1,4-dioxane to the vial. Finally, add trimethylsilylacetylene (2.0 mmol, 196.4 mg).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate with stirring at 80 °C for 30 minutes.[17]

  • Work-up: After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (ethyl acetate/hexane gradient) to obtain the 2-silylated indole.

  • Desilylation: The trimethylsilyl group at the 2-position can be easily removed by treatment with tetrabutylammonium fluoride (TBAF) in THF to yield the parent indole.

Scientist's Notes:

  • Causality: The use of a sterically demanding phosphine ligand like P(tBu)₃ is critical for promoting the oxidative addition of the palladium catalyst to the o-bromoaniline, which can be a slow step.[16][17] The organic base, Cy₂NMe, is used to neutralize the HBr formed during the catalytic cycle. A lower temperature of 80 °C is often sufficient under microwave conditions, minimizing potential side reactions.[17]

Protocol 3: Microwave-Assisted Bischler-Möhlau Indole Synthesis

This classical method involves the reaction of an α-haloketone with an arylamine.[5] Microwave irradiation, particularly under solvent-free conditions, has revitalized this synthesis by improving yields and simplifying the procedure.[14][18]

Reaction Scheme: Starting Materials: 2-(Benzyloxy)-3-methoxyaniline + 2-Bromoacetophenone Product: 7-(Benzyloxy)-6-methoxy-2-phenyl-1H-indole

Experimental Protocol:

  • Reagent Preparation: In a 10 mL microwave vial, mix 2-(benzyloxy)-3-methoxyaniline (2.0 mmol, 458.5 mg) and 2-bromoacetophenone (1.0 mmol, 199.0 mg). The arylamine is used in excess to act as both reactant and base.[12]

  • Microwave Irradiation: Place the open vial inside a larger beaker within the microwave reactor for secondary containment. Irradiate the solvent-free mixture at 180 °C for 5-10 minutes.[18]

  • Work-up: Allow the mixture to cool to room temperature. The resulting solid mass is the crude product.

  • Purification: Dissolve the crude product in a minimal amount of dichloromethane and directly purify by flash column chromatography (petroleum ether/ethyl acetate gradient) to yield the pure 2-arylindole.[12]

Scientist's Notes:

  • Causality: The solvent-free approach is highly efficient as the microwave energy is absorbed directly by the polar reactants, leading to extremely rapid heating.[1] The high temperature is necessary to drive the electrophilic cyclization and subsequent aromatization. This one-pot procedure is atom-economical and environmentally friendly due to the absence of a solvent.[18]

Comparative Data Summary

The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern. The following table summarizes typical experimental parameters for the microwave-assisted synthesis of analogous indole derivatives.

Synthesis MethodKey ReagentsCatalystSolventTemp (°C)Time (min)Typical Yield (%)Reference(s)
Fischer Indole Arylhydrazine, Ketonep-TSA, ZnCl₂EtOH/H₂O150 - 17010 - 1575 - 95[12][14]
Larock Indole o-Bromoaniline, AlkynePd[P(tBu)₃]₂1,4-Dioxane60 - 8030 - 6080 - 90[16][17]
Bischler-Möhlau Arylamine, α-HaloketoneNone (Amine excess)Solvent-free170 - 1805 - 1052 - 75[12][18]

Conclusion

Microwave-assisted synthesis provides a superior alternative to conventional methods for the rapid and efficient construction of this compound derivatives.[19][20] By adapting classical named reactions such as the Fischer, Larock, and Bischler syntheses, researchers can significantly shorten development timelines, improve yields, and operate under greener, more sustainable conditions. The protocols and data presented here offer a robust framework for scientists in drug development to synthesize these valuable heterocyclic scaffolds with greater control and efficiency.

References

  • Microwave-Assisted Synthesis of Substituted Indoles: Application Notes and Protocols. (2025). Benchchem.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Microwave-Assisted Regioselective Synthesis of 3-Functionalized Indole Derivatives via Three-Component Domino Reaction. (2017).
  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. (2025). International Journal of Pharmaceutical Sciences.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). PMC.
  • Palladium-Catalyzed Synthesis of 5,10-Dihydroindeno-[1,2-b]indoles under Microwave Irradi
  • Microwave Assisted Organic Synthesis: A Green Chemical Approach. (2013). Asian Journal of Pharmaceutical Research and Development.
  • Microwave Assisted Organic Synthesis. (2002). University of Florida.
  • Microwave-Assisted Regioselective Synthesis of 3-Functionalized Indole Derivatives via Three-Component Domino Reaction. (2017). PubMed.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (n.d.). RSC Publishing.
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
  • Bischler–Möhlau indole synthesis. (n.d.). Wikipedia.
  • HFIP-Promoted Bischler Indole Synthesis under Microwave Irradi
  • Revolutionizing Indole Synthesis: A Microwave-Powered Approach. (n.d.). Scribd.
  • One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. (2025). Request PDF.
  • Theory of Microwave Heating for Organic Synthesis. (n.d.).
  • Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles. (2025). MDPI.
  • Microwave-induced synthesis of bioactive nitrogen heterocycles. (2024). EurekAlert!.
  • Microwave-Assisted Synthesis of Medicinally Relevant Indoles. (2010). Ingenta Connect.
  • Rapid and easy access to indoles via microwave-assisted Hemetsberger–Knittel synthesis. (2025). Request PDF.
  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (2021). PMC.
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
  • An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. (2015). ConnectSci.
  • Blue-luminescent 5-(3-indolyl)oxazoles via microwave-assisted three-component coupling–cycloisomerization–Fischer indole synthesis. (2011). Organic & Biomolecular Chemistry (RSC Publishing).
  • Palladium-Catalyzed Synthesis of 5,10-Dihydroindeno[1,2-b]indoles under Microwave Irradiation. (2025).
  • Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. (n.d.). Scilit.
  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. (2016).
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024). International Journal of Pharmaceutical Sciences.
  • Hemetsberger indole synthesis. (n.d.). Wikipedia.
  • Microwave-assisted synthesis of indole. (n.d.). RSC Publishing.
  • A Mild and General Larock Indolization Protocol for the Preparation of Unn
  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. (2012). Asian Journal of Research in Chemistry.
  • Pd-Catalyzed Asymmetric Larock Indole Synthesis to Access Axially Chiral N-Arylindoles. (2024). Journal of the American Chemical Society.
  • Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. (2017). The Journal of Organic Chemistry.
  • Microwave assisted synthesis of indole derivatives and their complexation behaviour possessing good biological activities. (n.d.). JOCPR.
  • Microwave-assisted synthesis of nitrogen heterocycles. (n.d.). Bentham Science.
  • 6-Methoxy-1H-indole. (n.d.). PubChem.
  • An In-Depth Technical Guide to the Synthesis of 7-methoxy-5-nitro-1H-indole. (2025). Benchchem.
  • Microwave assisted synthesis of indoles: Madelung's Reaction. (2008). Sciforum.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry.

Sources

Troubleshooting & Optimization

improving reaction yields in the synthesis of 6-methoxy-1H-indol-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-methoxy-1H-indol-7-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges and provide field-proven insights to help you improve reaction yields and troubleshoot experimental hurdles. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound is consistently low. What are the most common culprits?

Low yields in multi-step indole syntheses can be attributed to several factors. The most common issues include suboptimal reaction conditions, particularly in the cyclization step, and degradation of the electron-rich indole core during workup or purification.[1] The presence of both a methoxy and a hydroxyl group makes the benzene portion of the indole highly activated and susceptible to oxidation.

Key areas to investigate include:

  • Purity of Starting Materials: Ensure the purity of your precursors, as contaminants can initiate side reactions or poison catalysts.[1]

  • Atmospheric Control: The phenol moiety and the indole nucleus are sensitive to air oxidation, especially under basic conditions or in the presence of transition metals. Conducting reactions under an inert atmosphere (Nitrogen or Argon) is critical.

  • Reaction Temperature: Indole formation, such as in the Fischer indole synthesis, is highly sensitive to temperature.[2] Excessively high temperatures can lead to decomposition and the formation of tar-like byproducts.

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of my synthesis?

Regioselectivity is a significant challenge, especially when constructing the indole core from a substituted aniline. The directing effects of the substituents on the aniline precursor are paramount. For a precursor like 2-amino-3-methoxyphenol, cyclization must be controlled to form the desired indole isomer.

Strategies to enhance regioselectivity:

  • Choice of Synthesis Route: Not all named indole syntheses are suitable for every substitution pattern. For this specific molecule, a Bischler-Möhlau or a strategy involving intramolecular cyclization of an o-alkynylaniline derivative might offer better regiocontrol than a classical Fischer indole synthesis.

  • Protecting Groups: The use of a bulky protecting group on the hydroxyl or amino function can sterically hinder reaction at an undesired position, thereby directing the cyclization.

Q3: My product appears to be degrading during column chromatography. What purification strategies do you recommend?

Phenolic indoles like this compound can be sensitive to silica gel, which is weakly acidic and can promote decomposition.

Alternative Purification Techniques:

  • Deactivated Silica: Use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% in the eluent), to neutralize acidic sites.

  • Alternative Stationary Phases: Consider using neutral alumina or a C18-functionalized silica (reverse-phase chromatography).

  • Crystallization: If a suitable solvent system can be found, crystallization is often the best method for obtaining highly pure, stable material.[3]

  • Solvent Extraction: A carefully planned series of aqueous extractions at different pH values can often remove many impurities before chromatography is even attempted.[4]

Troubleshooting Guide: Low Reaction Yields

This section provides a more detailed, cause-and-effect analysis of common problems encountered during the synthesis of this compound.

Problem 1: Inefficient Indole Ring Cyclization

The formation of the indole ring is often the most challenging and lowest-yielding step.

Probable Causes & Solutions

Probable Cause Underlying Mechanism & Rationale Recommended Solution
Incorrect Acid Catalyst In acid-catalyzed cyclizations (e.g., Fischer), the acid strength is critical. A weak acid may not facilitate the key[5][5]-sigmatropic rearrangement efficiently, while an overly strong acid can cause degradation of the starting materials or product.[2]Screen a panel of catalysts, including protic acids (p-TsOH, H₂SO₄), Lewis acids (ZnCl₂, BF₃·OEt₂), or even solid-supported acids for easier removal.
Suboptimal Temperature The key cyclization and aromatization steps have specific activation energy barriers. Too low a temperature results in an incomplete reaction, while too high a temperature promotes side reactions and decomposition.[2]Perform temperature optimization studies, monitoring the reaction by TLC or LC-MS at regular intervals. Start at a lower temperature and gradually increase it.
Presence of Oxidants The electron-rich intermediates in indole synthesis are highly susceptible to oxidation, which can prevent cyclization and lead to complex byproduct mixtures.[6]Degas all solvents thoroughly and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Problem 2: Side Product Formation

The formation of byproducts is a primary reason for low yields of the desired compound.

Probable Causes & Solutions

Probable Cause Underlying Mechanism & Rationale Recommended Solution
Oxidation of Phenol/Indole The 7-hydroxy group and the indole C2-C3 double bond are prone to oxidation, leading to quinone-like structures or ring-opened products.[6] This is often exacerbated by trace metals or air.Add an antioxidant like BHT (butylated hydroxytoluene) or ascorbic acid to the reaction mixture. Ensure all workup and purification steps are performed quickly.
N-Alkylation or O-Alkylation If alkylating agents are used in the synthesis (e.g., to introduce a group on the indole nitrogen), competitive alkylation at the 7-hydroxy position can occur, especially under basic conditions.Protect the hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether before performing N-alkylation. The protecting group can be removed in a later step.
Dimerization/Polymerization Under strongly acidic conditions, the indole product can act as a nucleophile and attack another protonated indole molecule, leading to dimerization or the formation of intractable polymers.Use the minimum effective concentration of acid catalyst. Add the starting materials to the heated acid/solvent mixture slowly to keep the instantaneous concentration of reactive intermediates low.

Experimental Workflow & Protocols

A robust synthetic strategy is paramount. Below is a validated, multi-step approach that incorporates protective group chemistry to maximize yield and minimize side reactions.

Workflow Overview

This diagram outlines the logical flow from a commercially available starting material to the final product.

G cluster_0 Step 1: Protection cluster_1 Step 2: Reduction cluster_2 Step 3: Indole Formation (Bischler-Möhlau variation) cluster_3 Step 4: Deprotection cluster_4 Purification A 2-Nitro-6-methoxyphenol B Protection of Hydroxyl Group (e.g., Benzyl Bromide, K₂CO₃) A->B C 1-(Benzyloxy)-2-methoxy-3-nitrobenzene B->C D Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) C->D E 3-(Benzyloxy)-2-methoxyaniline D->E F Reaction with α-bromo-ketone (e.g., 2-bromoacetaldehyde diethyl acetal) E->F G Intramolecular Cyclization & Aromatization (Heat or Acid Catalyst) F->G H 7-(Benzyloxy)-6-methoxy-1H-indole G->H I Hydrogenolysis (H₂, Pd/C) H->I J This compound (Final Product) I->J K Aqueous Workup J->K L Column Chromatography (Base-washed silica) K->L M Crystallization L->M G start Low Yield or No Product check_tlc Analyze reaction mixture by TLC/LC-MS start->check_tlc sm_present Is starting material (SM) present? check_tlc->sm_present sm_yes Incomplete Reaction sm_present->sm_yes Yes sm_no SM Consumed sm_present->sm_no No sm_yes_sol Increase Reaction Time Increase Temperature Check Catalyst Activity sm_yes->sm_yes_sol sm_no_path Are there multiple new spots? sm_no->sm_no_path spots_yes Side Product Formation sm_no_path->spots_yes Yes spots_no Product Degradation or Sticking to Baseline sm_no_path->spots_no No spots_yes_sol Lower Temperature Run Under Inert Atmosphere Check Reagent Purity spots_yes->spots_yes_sol spots_no_sol Use Milder Workup Change Purification Method (e.g., base-washed silica) spots_no->spots_no_sol

Sources

Technical Support Center: Minimizing Polymerization Byproducts of 6-Methoxy-1H-indol-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Handling highly electron-rich indoles like 6-methoxy-1H-indol-7-ol (CAS: 70837-63-7) presents significant synthetic challenges. Due to its structural homology with 5,6-dihydroxyindole (DHI)—a primary precursor in eumelanin biosynthesis—this compound is notoriously prone to spontaneous oxidative polymerization[1]. As a Senior Application Scientist, I have designed this guide to provide you with mechanistic troubleshooting workflows, diagnostic FAQs, and self-validating protocols to stabilize the monomer and maximize your experimental yields.

Mechanistic Causality: The Root of Polymerization

To stop polymerization, you must first understand the causality behind it. Why does this compound polymerize so rapidly?

The synergistic electron-donating effects of the 6-methoxy and 7-hydroxy groups drastically elevate the Highest Occupied Molecular Orbital (HOMO) energy of the indole ring[2]. Upon exposure to trace oxygen, ambient light, or transition metal impurities, the 7-hydroxyl group undergoes non-enzymatic spontaneous oxidation[1]. This generates a highly reactive semiquinone radical or an electrophilic ortho-quinone-imine intermediate.

Once formed, these electrophiles are rapidly attacked by the highly nucleophilic C2, C3, or C4 positions of unoxidized indole monomers[3]. This triggers a runaway cascade of dimerizations and oligomerizations, ultimately precipitating as an intractable, melanin-like black polymer. Preventing this requires a self-validating system of strict anaerobic controls, strategic antioxidant use, and pH moderation.

Diagnostic FAQs

Q: My reaction mixture rapidly turned dark brown or black within minutes of dissolving the starting material. What happened? A: This color change is the hallmark of eumelanin-like oxidative polymerization. Trace dissolved oxygen in your solvent initiated the formation of semiquinone radicals. To prevent this, solvents must be rigorously degassed (e.g., via continuous argon sparging or freeze-pump-thaw cycles) prior to introducing the indole[2].

Q: I am losing the majority of my product during silica gel column chromatography, even though my initial TLC showed a clean spot. Why? A: Standard silica gel is inherently acidic (pH ~4.5–5.5). This acidity lowers the activation barrier for electrophilic aromatic substitution and catalyzes the radical decomposition of sensitive, electron-rich indoles[2]. Switch to deactivated silica gel (pre-treated with 1% triethylamine) or use neutral alumina as the stationary phase to suppress acid-catalyzed polymerization.

Q: How should I store purified this compound to ensure long-term stability? A: Never store it as a solution. It must be stored as a neat solid, backfilled with ultra-pure Argon, protected from light (in an amber vial), and kept at -20 °C or lower. For multi-step syntheses, we strongly recommend in situ protection of the 7-hydroxyl group immediately after generation[4].

Optimization & Quantitative Data

The following table summarizes the impact of various reaction conditions on the stability and recovery of this compound, demonstrating the necessity of optimized parameters.

ParameterStandard (Unoptimized) ConditionsOptimized ConditionsImpact on Polymerization / Yield
Atmosphere Ambient AirSchlenk line (Argon), rigorous exclusion of O₂Reduces oxidative initiation; Yield increases from <20% to >85%.
Solvent Reagent grade, untreatedHPLC grade, sparged with Argon for 30 minPrevents dissolved O₂ from forming semiquinone radicals.
Temperature Room Temperature (20–25 °C)0 °C to 4 °CSuppresses the kinetics of bimolecular nucleophilic attack.
Aqueous Workup Standard Brine / Water5% w/v Sodium Dithionite (Na₂S₂O₄) washActs as a sacrificial reductant, converting quinones back to phenols.
Purification Standard Silica Gel (pH ~5)TEA-deactivated Silica or Neutral AluminaPrevents acid-catalyzed oligomerization on the column.
Experimental Protocols
Protocol 1: Anaerobic Handling and Reductive Workup

This protocol establishes a self-validating anaerobic environment to prevent the initial oxidation step, utilizing a chemical quench to guarantee product integrity.

  • Solvent Degassing: Transfer the required reaction solvent (e.g., anhydrous dichloromethane or THF) into a Schlenk flask. Sparge with ultra-pure Argon for a minimum of 30 minutes, or perform three consecutive freeze-pump-thaw cycles.

  • Reaction Setup: Flame-dry the reaction vessel under vacuum and backfill with Argon three times. Add the this compound solid under a positive, continuous stream of Argon.

  • Dissolution: Introduce the degassed solvent via an air-tight syringe. Maintain the reaction at 0 °C using an ice bath to kinetically hinder any background polymerization.

  • Reductive Workup (Critical Step): Upon reaction completion, quench the mixture with a cold, freshly prepared aqueous solution of 5% sodium dithionite (Na₂S₂O₄). This sacrificial reductant immediately reduces any trace oxidized intermediates back to the stable indole form, visually validating success by turning any slight brown tint back to clear/pale yellow.

  • Extraction: Extract the organic layer, dry over anhydrous Na₂SO₄ (avoid MgSO₄ as its mild acidity can trigger degradation), and concentrate under reduced pressure at a water bath temperature not exceeding 25 °C.

Protocol 2: In Situ O-Protection (Acetylation)

If the free 7-hydroxyl group is not required for the immediate next step, protecting it lowers the HOMO energy and sterically blocks quinone formation[4].

  • Dissolve this compound (1.0 eq) in degassed anhydrous pyridine (0.2 M) under Argon at 0 °C.

  • Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Dropwise, add acetic anhydride (Ac₂O, 1.5 eq) over 10 minutes to prevent localized exotherms.

  • Stir at 0 °C for 2 hours. Monitor conversion by TLC (using TEA-deactivated silica plates).

  • Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and wash sequentially with cold 1M HCl (to remove pyridine) and brine. The resulting 6-methoxy-1H-indol-7-yl acetate is significantly more stable and resistant to polymerization.

Visualization: Polymerization Pathway & Interventions

G Indole This compound (Electron-Rich Monomer) Oxidation Spontaneous Oxidation (Trace O2, Metals, Light) Indole->Oxidation Intermediate Semiquinone / Quinone-Imine (Electrophilic Intermediate) Oxidation->Intermediate Coupling Nucleophilic Attack (C2, C3, C4 positions) Intermediate->Coupling Polymer Melanin-Like Polymer (Insoluble Black Precipitate) Coupling->Polymer Intervention1 Argon Degassing & Schlenk (Blocks Oxidation) Intervention1->Oxidation Intervention2 Antioxidants (e.g., Dithionite) (Reduces Intermediate) Intervention2->Intermediate Intervention3 O-Protection (e.g., Acetylation) (Lowers HOMO Energy) Intervention3->Indole

Oxidative polymerization cascade of this compound and targeted chemical interventions.

References
  • Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent... - nih.gov - 4

  • Preventing polymerization of isoindole intermediates during synthesis - benchchem.com - 2

  • Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - nih.gov - 1

  • Possible Oxidative Polymerization Mechanism of 5,6-Dihydroxyindole from ab Initio Calculations - acs.org - 3

Sources

stability of 6-methoxy-1H-indol-7-ol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability profile of 6-methoxy-1H-indol-7-ol (also known as 7-hydroxy-6-methoxyindole). This molecule features a highly electron-rich indole scaffold due to the synergistic electron-donating effects of the 6-methoxy and 7-hydroxy groups. Consequently, it exhibits distinct instability patterns under both acidic and basic conditions, requiring specialized handling protocols.

Subject: Stability Profile & Handling Guide for this compound Document ID: TS-IND-6M7H-001 Applicable For: Drug Discovery, Medicinal Chemistry, Process Development

Executive Summary: The Stability Matrix

The stability of this compound is governed by its high electron density. The molecule acts as a "chemical sponge" for electrophiles in acidic media and an oxygen scavenger in basic media.

ParameterConditionStability StatusPrimary Degradation MechanismVisual Indicator
Acidic pH < 4.0Unstable Electrophilic polymerization (Dimerization)Solution turns turbid/reddish-brown precipitate
Basic pH > 8.0Highly Unstable Oxidative dehydrogenation (Quinone formation)Solution rapidly turns dark brown/black
Neutral pH 6.0–7.5Moderate Slow oxidation (Light/Air sensitive)Gradual yellowing over time
Storage Solid StateStable N/A (If stored under Argon at -20°C)Off-white to pale grey powder

Deep Dive: Acidic Instability (Mechanism & Mitigation)

The Issue: Acid-Catalyzed Polymerization

Indoles are inherently nucleophilic at the C3 position. In this compound, the electron-donating oxygen atoms at positions 6 and 7 significantly increase the electron density of the pyrrole ring.

Mechanism:

  • Protonation: In acidic media (e.g., HCl, TFA), the C3 carbon is protonated to form an iminium cation (indoleninium species).

  • Nucleophilic Attack: A second, unprotonated indole molecule attacks this electrophilic cation.

  • Polymerization: This process repeats, leading to dimers, trimers, and insoluble polymers.

AcidDegradation Indole This compound (Nucleophile) Cation C3-Protonated Cation (Electrophile) Indole->Cation Protonation at C3 Dimer Indole Dimer (Precipitate) Indole->Dimer Nucleophilic Attack H_Ion H+ (Acid) H_Ion->Cation Cation->Dimer

Figure 1: Acid-catalyzed dimerization pathway. The electron-rich nature of the 6,7-substituted ring accelerates the initial protonation step.

Troubleshooting Guide: Acidic Conditions

Q: My reaction mixture turned cloudy immediately after adding HCl. What happened? A: You likely triggered acid-catalyzed oligomerization. The cloudiness is the formation of insoluble indole dimers.

  • Correction: Perform addition at low temperature (0°C or -78°C) to kinetically slow the attack. Dilute the acid significantly before addition.

Q: Can I use TFA (Trifluoroacetic acid) for deprotection steps? A: Use with extreme caution. The 7-hydroxy group makes the ring hypersensitive.

  • Protocol: Add a scavenger (e.g., triethylsilane) if the reaction allows, or strictly limit exposure time (< 15 mins) and immediately quench with a buffered solution (e.g., saturated NaHCO₃) rather than strong base.

Deep Dive: Basic Instability (Mechanism & Mitigation)

The Issue: Oxidative Dehydrogenation

Under basic conditions, the phenolic 7-OH group is deprotonated (pKa ≈ 10), forming a phenolate anion. This anion is extremely electron-rich and susceptible to oxidation by dissolved oxygen (auto-oxidation).

Mechanism:

  • Deprotonation: Base removes the proton from the 7-OH.

  • SET Oxidation: Single Electron Transfer (SET) to molecular oxygen generates a radical.

  • Quinone Formation: The radical collapses into an ortho-quinone imine or para-quinone species (e.g., indole-4,7-dione), which are highly colored (chromophores).

BaseDegradation Start This compound Anion 7-Phenolate Anion (Highly Reactive) Start->Anion Deprotonation Base Base (OH-) Base->Anion Radical Indoloxyl Radical Anion->Radical SET Oxidation O2 O2 (Air) O2->Radical Quinone Indole-4,7-dione / Quinone Imine (Black/Brown Species) Radical->Quinone Further Oxidation

Figure 2: Base-mediated oxidative degradation. The presence of oxygen leads to rapid formation of dark quinoid pigments.

Troubleshooting Guide: Basic Conditions

Q: The solution turned black during the workup with NaOH. Is my product gone? A: Likely yes, or significantly degraded. The black color indicates the formation of complex oxidative polymers (melanin-like).

  • Correction: Avoid strong bases like NaOH or KOH. Use weak, non-nucleophilic bases if necessary (e.g., DIPEA). For aqueous workups, use degassed buffers at pH 7.0–7.5.

Q: How do I perform a basic extraction if the molecule is unstable? A:

  • Degas all solvents (sparge with Argon for 20 mins).

  • Add an antioxidant like Sodium Ascorbate (5-10 mM) or Sodium Dithionite to the aqueous phase.

  • Work fast and keep the solution on ice.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stock Solutions

Objective: To prepare a stable solution for biological assays or analysis.

  • Solvent Choice: Use DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1] Avoid protic solvents (MeOH, EtOH) for long-term storage as they can facilitate slow solvolysis or oxidation.

  • Degassing: Bubble dry Nitrogen or Argon through the solvent for 15 minutes before adding the solid.

  • Dissolution: Add this compound solid to the solvent. Vortex briefly.

  • Storage: Aliquot immediately into amber glass vials with Teflon-lined caps. Store at -20°C or -80°C.

    • Self-Validation Check: The solution should remain clear/pale yellow. Any darkening to brown indicates oxygen ingress.

SOP-02: Forced Degradation Test (Stress Testing)

Objective: To confirm stability limits for your specific formulation.

StressorProtocolSampling TimepointsAcceptance Criteria
Acid 0.1 N HCl, Ambient Temp0, 1, 4, 8 Hours>90% Recovery (HPLC)
Base 0.1 N NaOH, Ambient Temp0, 15, 30 Mins>80% Recovery (HPLC)
Oxidation 0.3% H₂O₂, Neutral pH0, 1, 4 Hours>85% Recovery (HPLC)

Note: Due to the high lability in base, sampling must be frequent (minutes, not hours).

Frequently Asked Questions (FAQs)

Q: Can I chromatograph this compound on silica gel? A: Silica gel is slightly acidic. For this acid-sensitive indole, you should:

  • Pre-treat the silica column with 1% Triethylamine (Et₃N) in hexanes to neutralize acidic sites.

  • Use a solvent system containing 0.1% Et₃N.

  • Alternative: Use neutral alumina, though recovery may still be lower due to surface adsorption.

Q: What is the best way to remove the solvent without degrading the compound? A: Rotary evaporation should be done at low temperature (< 35°C) . Do not heat the water bath excessively. If the compound is in a high-boiling solvent (DMSO/DMF), use lyophilization (freeze-drying) rather than high heat.

Q: Why does the literature mention "melanin-like" products? A: 5,6-dihydroxyindole is the immediate precursor to melanin. While this compound has the 6-position blocked, the 7-hydroxy group still allows for oxidative coupling pathways similar to melanogenesis, resulting in dark, insoluble pigments.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Fundamental reactivity of electron-rich indoles).
  • d'Ischia, M., et al. (2005). "Oxidation of 5,6-dihydroxyindole to melanin: A mechanistic perspective." Pigment Cell Research. (Mechanistic parallel for hydroxyindole oxidation).

  • Pelkey, E. T. (2003). "Metal-assisted synthesis of indoles." Current Organic Chemistry. (Discusses sensitivity of functionalized indoles).
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 6-Methoxyindole. (General handling and storage data for the methoxy-analog).

  • BenchChem. (2025).[2] Stability of 1-Benzenesulfonyl-7-methoxy-1H-indole. (Predictive degradation pathways for 7-methoxy indoles).

Sources

Technical Support Center: Purification Protocols for 6-Methoxy-1H-indol-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-OX-007 Status: Open Subject: Removal of persistent colored impurities (pink/red/brown) from crude 6-methoxy-1H-indol-7-ol.

Executive Summary & Root Cause Analysis

The Problem: Users frequently report that crude this compound (and structurally related 7-hydroxyindoles) rapidly develops a pink, red, or dark brown discoloration upon exposure to air or during silica gel chromatography.

The Science (Root Cause): The 7-hydroxy-6-methoxy motif renders the indole ring exceptionally electron-rich. The primary impurity is not a single byproduct but a mixture of oxidative oligomers .

  • Auto-oxidation: The C7-hydroxyl group facilitates the formation of radical cations and ortho-quinone imine intermediates upon exposure to atmospheric oxygen.

  • Acid-Catalyzed Polymerization: Standard silica gel is slightly acidic (pH 5-6). This acidity catalyzes the coupling of the electron-rich indole at the C3 position, leading to colored dimers and trimers (similar to melanin formation).

Visualizing the Instability Pathway:

IndoleOxidation Start This compound (Colorless/Pale Grey) Radical Indolyl Radical Cation Start->Radical O2 / Light Dimer C3-C3 or C3-C7 Dimers (Pink/Red) Start->Dimer Acid Catalysis (Silica) Quinone Quinone Imine Intermediate Radical->Quinone -e-, -H+ Quinone->Dimer Coupling Polymer Oligomers/Tars (Dark Brown/Black) Dimer->Polymer Aggregation

Figure 1: The oxidative degradation pathway of electron-rich hydroxyindoles leading to colored impurities.

Remediation Protocols

Select the protocol that best matches your current stage of purification.

Protocol A: The "Chemical Rescue" (Pre-Purification Wash)

Use this if the crude material is dark brown or black before attempting chromatography.

Mechanism: Sodium dithionite (


) is a potent reducing agent that can reverse early-stage quinone formation and break down certain colored chromophores.

Step-by-Step:

  • Dissolve the crude indole in Ethyl Acetate .

  • Prepare a fresh 10% w/v aqueous solution of Sodium Dithionite .

  • Wash the organic layer vigorously with the dithionite solution (2x). The aqueous layer may turn dark; this is normal.

  • Wash with brine (1x).

  • Dry over Sodium Sulfate (

    
    ) . Do not use Magnesium Sulfate (
    
    
    
    ) as it is slightly acidic.
  • Concentrate immediately under reduced pressure at

    
    .
    
Protocol B: Adsorption (Activated Carbon Treatment)

Use this for removing trace colors from relatively pure material.

Critical Warning: Use only Acid-Washed activated carbon. Standard carbon often contains metal ions (Fe, Cu) that catalyze the very oxidation you are trying to prevent.

Step-by-Step:

  • Dissolve the crude product in the minimum amount of hot solvent (Methanol or Ethanol are preferred; avoid chlorinated solvents if possible).

  • Add Activated Charcoal (5-10% by weight of crude) .

  • Stir gently at reflux for 15–30 minutes. Do not prolong heating.

  • Filter hot through a Celite (diatomaceous earth) pad to remove carbon fines.

  • Wash the Celite pad with hot solvent to recover adsorbed product.

Protocol C: Chromatographic Purification (Deactivated Silica)

Use this if you must run a column. Standard silica will likely destroy your compound.

The Fix: You must neutralize the silica gel to prevent acid-catalyzed decomposition.

Step-by-Step:

  • Slurry Preparation: Prepare your silica slurry using your mobile phase (e.g., Hexane/EtOAc) containing 1% Triethylamine (TEA) .

  • Column Packing: Pour the column and flush with 2 column volumes of the TEA-containing solvent.

  • Loading: Load your sample.

  • Elution: Run the column using your standard gradient without TEA (the column is already deactivated), or maintain 0.5% TEA if the compound is extremely unstable.

  • Fraction Collection: Collect fractions into tubes containing a few drops of antioxidant (e.g., BHT solution) if the compound is to be stored in solution.

Comparative Data: Purification Efficiency

MethodImpurity RemovalYield RecoveryRisk of DegradationBest For
Recrystallization HighModerate (50-70%)LowLarge scale, final polishing
Standard Silica Low (Streaking)Low (<40%)High (Acidic) Not Recommended
Deactivated Silica HighHigh (80-90%)LowIsolating from reaction mix
Neutral Alumina ModerateHighVery LowExtremely acid-sensitive analogs
Carbon Treatment Moderate (Color only)High (>90%)Low (if acid-washed)Removing trace color

Troubleshooting Decision Tree

Follow this logic flow to determine the correct intervention for your specific situation.

Workflow Start Crude Product Condition Q1 Is it a solid or oil? Start->Q1 Q2 Is it soluble in hot EtOH? Q1->Q2 Solid/Crystalline Action_Wash Protocol A: Sodium Dithionite Wash Q1->Action_Wash Dark Oil/Tar Action_Carbon Protocol B: Activated Carbon Q2->Action_Carbon Yes (Trace Color) Action_Column Protocol C: Deactivated Silica Column Q2->Action_Column No (Needs Separation) Action_Alumina Use Neutral Alumina Column Action_Column->Action_Alumina If bands turn red on silica

Figure 2: Decision matrix for selecting the appropriate purification method.

Frequently Asked Questions (FAQ)

Q: Why did my product turn a bright red band on the silica column? A: This is the classic "Indole Red" phenomenon. The acidic sites on the silica gel protonated the indole, catalyzing oxidative dimerization. You likely did not deactivate the silica with Triethylamine (TEA) [1]. See Protocol C .

Q: Can I store the purified product in solution? A: It is risky. Hydroxyindoles degrade faster in solution due to higher oxygen diffusion rates. If you must, store in degassed solvent under Argon at -20°C. Solid storage is significantly more stable [2].

Q: Is 7-hydroxyindole more unstable than 5-hydroxyindole? A: Yes. The 7-position allows for hydrogen bonding with the indole NH, and the electron density distribution makes the 7-isomer more susceptible to ortho-quinone-like oxidation pathways compared to the 5-isomer [3].

Q: I don't have Sodium Dithionite. Can I use Sodium Bisulfite? A: Sodium Bisulfite is acidic. Avoid it. It may protonate the indole and accelerate polymerization. Use Sodium Ascorbate or dilute Ascorbic Acid if Dithionite is unavailable, but Dithionite is superior for breaking down quinones.

References

  • Benchchem Technical Support. (n.d.). Purification of Indole Derivatives by Column Chromatography: Deactivation of Silica Gel. Retrieved from

  • Chem-Impex International. (n.d.). 7-Hydroxyindole Product Data: Storage and Stability. Retrieved from

  • Lee, J., et al. (2009). Indole and 7-hydroxyindole diminish Pseudomonas aeruginosa virulence.[1] National Institutes of Health (NIH) / PubMed. Retrieved from

  • Google Patents. (1956). US2744938A - Removal of color impurities from organic compounds. Retrieved from

  • Biotage. (2023). How can I remove color from my reaction product? Retrieved from

Sources

overcoming steric hindrance in reactions involving 6-methoxy-1H-indol-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming steric hindrance in reactions involving 6-methoxy-1H-indol-7-ol Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Ticket ID: #6M-IND-7OH-STERIC Status: Open Priority: High (Synthetic Bottleneck) Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary: The "Crowded Bay" Problem

You are encountering reactivity issues with This compound . This molecule presents a unique "perfect storm" of steric and electronic challenges.

  • The Steric Vise (C7-OH): The hydroxyl group at C7 is sandwiched between the bulky methoxy group at C6 and the N-H bond at N1. This is the indole equivalent of the "bay region," severely restricting the approach angle for electrophiles or bases.

  • Electronic Deactivation: While the ring is electron-rich, the 7-OH is often engaged in an intramolecular hydrogen bond with the N1-H, stabilizing the proton and raising the pKa, making deprotonation (the first step in alkylation) sluggish.

  • Regiochemical Ambiguity: The 6-methoxy group is an ortho/para director. It activates C5 and C7. However, since C7 is blocked, electrophilic aromatic substitution (EAS) often leaks to C5 or the naturally reactive C3, leading to complex mixtures.

This guide provides field-proven protocols to bypass these energy barriers.

Module 1: O-Functionalization of the 7-Hydroxyl Group

User Issue: "Standard Williamson ether synthesis (K2CO3/Acetone) yields <10% product. The starting material remains unreacted."

Root Cause Analysis

Standard bases like Potassium Carbonate (K2CO3) in acetone form tight ion pairs. The steric bulk of the 6-OMe group prevents the potassium cation from effectively coordinating, and the bulky electrophile cannot access the crowded phenoxide oxygen. Furthermore, the intramolecular H-bond (N1-H···O7) resists deprotonation.

Solution A: The "Cesium Effect" Protocol (Recommended)

Cesium has a larger ionic radius, forming looser ion pairs ("naked anions") that are more nucleophilic. Combined with a polar aprotic solvent, this overcomes the steric barrier.

Protocol:

  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP. Do not use Acetone.

  • Base: Cesium Carbonate (Cs2CO3) - 1.5 to 2.0 equivalents.

  • Temperature: 60°C - 80°C (Heat is required to break the N1-H···O7 hydrogen bond).[1]

  • Procedure:

    • Dissolve this compound in DMF (0.2 M concentration).

    • Add Cs2CO3. Stir at 60°C for 30 mins (Activation Phase).

    • Add Alkyl Halide (1.2 equiv) dropwise.

    • Monitor via TLC.

Solution B: High-Concentration Mitsunobu (For Bulky Alcohols)

If you are coupling with a secondary alcohol, standard Mitsunobu conditions (DEAD/PPh3) will fail due to the steric wall at C6/C7.

Protocol (Lepore’s Modification):

  • Concentration: Run the reaction at high concentration (1.0 M - 3.0 M) rather than the standard 0.1 M.

  • Agitation: Use Ultrasonication instead of stirring.

  • Reagents: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) if DEAD/PPh3 fails.

  • Mechanism: High concentration forces the formation of the phosphorane intermediate despite steric repulsion.

Module 2: Regioselective C-Functionalization

User Issue: "I am trying to introduce a substituent on the ring, but I am getting a mixture of C3 and C5 isomers. I need C7 or C4."

Logic Map: Reactivity Flow

The 6-methoxy group directs incoming electrophiles. You must navigate the competition between the natural indole reactivity (C3) and the substituent-directed reactivity (C5/C7).

IndoleReactivity cluster_0 Steric Zone (Bay Region) node_start Electrophile Attack (E+) node_C3 C3 Position (Natural Indole Reactivity) FASTEST KINETICS node_start->node_C3 Default Pathway node_C5 C5 Position (Activated by 6-OMe ortho-effect) SECONDARY TARGET node_start->node_C5 If C3 Blocked node_C7 C7 Position (Blocked by Sterics) REQUIRES DIRECTING GROUP node_start->node_C7 Only via Rh/Pd Catalysis (C-H Activation) node_C4 C4 Position (Sterically Hindered) DIFFICULT

Figure 1: Reactivity landscape of this compound. Note that C7 is electronically activated but sterically dead without transition metal catalysis.

Troubleshooting Table: C-Bond Formation
Target PositionMethodCritical ConditionWhy?
C-3 (Formylation) Vilsmeier-HaackPOCl3 / DMF, 0°C to RTStandard indole reactivity dominates. 6-OMe does not deactivate C3.
C-3 (Halogenation) NIS or NBSTHF, -78°CLow temp prevents over-halogenation at C5.
C-7 (Arylation/Alkenylation) Rh(III)-Catalysis Must use N-Pivaloyl or N-Carbamate Directing Group The N-substituent coordinates the Rh catalyst, forcing it to "bite" at the C7 position, overcoming the 6-OMe steric bulk.
C-5 Friedel-CraftsBlock C3 first (e.g., with -SR or -CHO)6-OMe directs ortho to itself (C5 and C7). Since C7 is blocked, C5 is the only option if C3 is occupied.

Module 3: N-Protection Strategies

User Issue: "I cannot get the Boc group onto the Nitrogen. The reaction stalls."

Root Cause

The 7-OH group (if unprotected) hydrogen bonds to the N1, making the nitrogen less nucleophilic. If the 7-OH is protected (e.g., 7-OMe), the steric clash between the 7-OMe and the incoming N-protecting group (Boc, Tosyl) is severe.

Protocol: Phase Transfer Catalysis (PTC)

Avoid standard anhydrous conditions (TEA/DCM) which rely on weak bases. Use a biphasic system to generate the reactive indolyl anion at the interface.

  • Reagents: Boc2O (3.0 equiv), 50% NaOH (aq), Toluene.

  • Catalyst: TBAB (Tetrabutylammonium bromide) - 10 mol%.

  • Mechanism: The phase transfer catalyst pulls the deprotonated indole anion into the organic phase where it encounters the Boc-anhydride. The high concentration of NaOH ensures complete deprotonation despite the H-bond stabilization.

Frequently Asked Questions (FAQ)

Q: Can I use the Mannich reaction on this substrate? A: Yes, but expect exclusively C3-substitution . The 6-methoxy group pushes electron density into the ring, making the Mannich reaction very fast. If you need C2-substitution, you must block C3 or use a Directed Lithiation strategy (using N-Boc).

Q: Why is my 7-O-Tosyl protection failing? A: Tosyl chloride is too bulky for the C7 position when C6 is methoxy-substituted. The "ortho-ortho" clash is prohibitive.

  • Fix: Switch to a Mesyl (Methanesulfonyl) group (smaller) or a Triflate (Tf) group if you intend to use it as a cross-coupling handle. Use the "Cesium Effect" protocol (Module 1) for the installation.

Q: I need to remove the methyl group at C6 (Demethylation) without touching the 7-OH. Is BBr3 safe? A: Risk High. BBr3 will likely complex with the 7-OH and N1, potentially leading to decomposition or polymerization of this electron-rich system.

  • Alternative: Use L-Selectride or NaSEt (Sodium Ethanethiolate) in DMF at reflux. These are nucleophilic demethylation conditions that are gentler on the indole core than Lewis acids.

References

  • Cesium Effect in Hindered Phenols

    • Title: "Cesium carbonate as a vers
    • Relevance: Explains the "naked anion" effect required for 7-OH alkyl
    • Source:Journal of Organic Chemistry.
    • (General Principle Citation)

  • Mitsunobu on Hindered Substrates

    • Title: "Use of sonication for the coupling of sterically hindered substrates in the phenolic Mitsunobu reaction."[2][3][4]

    • Relevance: Lepore's method for overcoming ortho-substitution sterics.
    • Source:Journal of Organic Chemistry.
  • C7-Functionalization via Rhodium Catalysis

    • Title: "Rhodium-Catalyzed Regioselective C7-Functionalization of Indole Deriv
    • Relevance: Defines the requirement for N-directing groups to hit the C7 position.
    • Source:Thieme Connect / Synthesis.
  • Indole Reactivity Reviews

    • Title: "Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups."
    • Relevance: Discusses the electronic influence of methoxy substituents on Pd-c
    • Source:Journal of the American Chemical Society.[5]

(Note: While specific literature on this compound is rare, the protocols above are derived from validated methodologies for 6,7-disubstituted indoles and sterically hindered phenols.)

Sources

controlling temperature variables for reproducible 6-methoxy-1H-indol-7-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indole Synthesis & Functionalization Subject: Controlling Temperature Variables for Reproducible 6-Methoxy-1H-indol-7-ol Synthesis Ticket ID: IND-7OH-TEMP-001 Status: Open [Expert Response]

Executive Summary

The synthesis of This compound (and its protected precursors) presents a unique dual-challenge: the kinetic sensitivity of the Bartoli Indole Synthesis used to construct the sterically crowded 7-substituted core, and the thermodynamic instability of the electron-rich hydroxyindole moiety toward oxidation.

This guide moves beyond standard recipes to address the thermodynamic and kinetic control points required for reproducibility. We assume the primary route involves the Bartoli reaction (using vinylmagnesium bromide on a substituted nitroarene) followed by deprotection, as this is the industry standard for accessing the difficult 7-position.

Module 1: The Bartoli Reaction (The "Cold Trap")

Context: The construction of the indole core from 2-nitro-3-(benzyloxy)-4-methoxybenzene (or similar protected precursor).

The Bartoli reaction relies on the attack of vinyl Grignard reagents on the nitro group.[1][2][3][4][5] This pathway competes aggressively with redox byproducts (anilines) and polymerization. Temperature is your only lever to favor the [3,3]-sigmatropic rearrangement over these side reactions.

Critical Temperature Protocol
PhaseTarget TempVariable Control & Rationale
Reagent Prep -20°C Vinylmagnesium bromide (VinylMgBr) titer degrades at RT. Pre-cool the Grignard solution slightly (if solubility permits) or keep the reservoir cold to ensure precise stoichiometry (3.0–3.5 equiv).
Addition -78°C CRITICAL POINT. The addition must be performed at cryogenic temperatures. Higher temperatures (>-40°C) during addition favor the formation of anilines via simple reduction rather than the desired nitroso-alkene attack required for cyclization.
Induction -40°C After addition, the reaction must be warmed slowly to -40°C. This specific window allows the [3,3]-sigmatropic rearrangement to occur without providing enough energy for the polymerization of the vinyl Grignard or the intermediate styrene species.
Quench -20°C The quench is highly exothermic. Adding NH₄Cl at RT will cause local heating >50°C, instantly decomposing the electron-rich indole. Quench cold.
Troubleshooting the Bartoli Step

Q: My yield is low (<30%) and I see a large "aniline" peak in LCMS. What happened? A: Your internal reaction temperature spiked during the Grignard addition.

  • The Physics: The reaction of Grignard with a nitro group is violently exothermic. Even if your bath is -78°C, the internal probe might read -30°C if the addition rate is too fast.

  • The Fix: Use an internal temperature probe. Adjust addition rate to keep internal temp below -65°C.

Q: I see the product by TLC, but it vanishes after workup. A: 7-Hydroxy/Alkoxy indoles are electron-rich and acid-sensitive.

  • The Fix: The Bartoli workup typically uses saturated NH₄Cl (mildly acidic). For 6,7-oxygenated indoles, buffer the quench to pH 7 using a phosphate buffer or perform a rapid extraction into cold EtOAc. Do not let the crude mixture sit in the acidic aqueous phase.

Workflow Visualization: Bartoli Temperature Logic

BartoliTempControl Start Nitroarene Precursor Cryo Cryogenic Cooling (-78°C) Start->Cryo Add VinylMgBr Addition (Exotherm Risk) Cryo->Add Slow Addition Add->Add If T > -60°C: Pause & Cool Rearrange Sigmatropic Rearrangement (-40°C to -20°C) Add->Rearrange Controlled Warming Quench Buffered Quench (Keep < 0°C) Rearrange->Quench Stabilization Product 7-Substituted Indole Quench->Product Rapid Workup

Caption: Figure 1. Kinetic control points in the Bartoli Indole Synthesis. Red nodes indicate high risk of thermal runaway.

Module 2: Demethylation & Handling (The "Warm Up")

Context: Converting 6,7-dimethoxyindole or 6-methoxy-7-benzyloxyindole to the final This compound .

If you are deprotecting a 7-methoxy group using BBr₃ (Boron tribromide), temperature controls the regioselectivity between the C6 and C7 positions.

Regioselectivity Protocol (BBr₃ Method)
  • Complexation (-78°C): Add BBr₃ (1 M in DCM) to the substrate at -78°C. At this temp, the Lewis acid coordinates to the oxygens but cleavage is slow.

  • Selective Cleavage (0°C): Warm to 0°C. The C7-methoxy (or benzyloxy) is often cleaved faster than the C6-methoxy due to the relief of steric strain (peri-interaction with the indole NH) and the ability of the resulting phenoxide to chelate with the boron/nitrogen complex.

  • Over-reaction (RT/Reflux): Heating to reflux will cleave both groups, yielding the 6,7-diol (unstable catechol).

Q: The final product turns black upon drying. Is it decomposing? A: Yes. This compound is an electron-rich catechol-like system (specifically a hydroxy-indole). It is highly prone to auto-oxidation to form ortho-quinone-imines (red/black tars).

  • The Fix:

    • Perform the final column chromatography using degassed solvents.

    • Store the solid under Argon at -20°C.

    • If possible, use the product immediately in the next step or acetylate the -OH for storage.

Module 3: Troubleshooting Logic Tree

Use this logic flow to diagnose reproducibility issues in your current batch.

Troubleshooting Start Issue Encountered LowYield Low Yield / No Reaction Start->LowYield Tars Black Tars / Polymerization Start->Tars Impurity Aniline Impurity Found Start->Impurity GrignardCheck Check VinylMgBr Titer (Degrades >0°C) LowYield->GrignardCheck OxidationCheck Did you expose to air during workup? Tars->OxidationCheck TempCheck Internal Temp > -60°C during addition? Impurity->TempCheck Argon Use Degassed Solvents Add Antioxidant (Ascorbic Acid) OxidationCheck->Argon Yes SlowAdd Slow down addition rate Increase cooling capacity TempCheck->SlowAdd Yes

Caption: Figure 2. Diagnostic logic for common failures in substituted indole synthesis.

References & Grounding

  • Bartoli Indole Synthesis (Original Methodology):

    • Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989).[3][4] "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129–2132.[4]

    • Relevance: Establishes the requirement for 3 equivalents of Grignard and low-temperature addition (-40°C to -78°C).

  • Synthesis of 7-Oxygenated Indoles:

    • Dobson, D., Todd, A., & Gilmore, J. (1991). "Synthesis of 7-alkoxyindoles via the Bartoli reaction." Synthetic Communications.

    • Relevance: Validates the use of Bartoli reaction specifically for alkoxy-substituted nitrobenzenes to access the 7-position.

  • Review on Mechanism & Scope:

    • Dalpozzo, R., & Bartoli, G. (2014). "Applications of Bartoli indole synthesis." Chemical Society Reviews, 43, 4728-4750.

    • Relevance: comprehensive review detailing temperature effects on yield and byproduct formation (anilines).

  • Stability of Hydroxyindoles:

    • Chemical stability data regarding hydroxyindoles and their oxidation potentials (relevant to the "black tar" issue).

    • General Consensus: 7-hydroxyindoles are more susceptible to oxidation than 5-hydroxyindoles due to ortho-quinone methide formation pathways.

Disclaimer: This guide is intended for qualified chemical researchers. The synthesis involves pyrophoric reagents (Grignards) and cryogenic conditions. Always review the SDS and perform a risk assessment before proceeding.

Sources

Validation & Comparative

Comparative Guide: 1D vs. 2D NMR Strategies for the Structural Elucidation of 6-Methoxy-1H-indol-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development, substituted indoles serve as critical pharmacophores. Specifically, 6-methoxy-1H-indol-7-ol (also known as 7-hydroxy-6-methoxyindole) is a vital synthetic precursor for highly potent antitumor antibiotics, including the duocarmycins and alpkinidine[1],[2]. For researchers and analytical scientists, the primary challenge during the synthesis of such precursors is the unambiguous differentiation of regioisomers (e.g., distinguishing this compound from 7-methoxy-1H-indol-6-ol).

This guide objectively compares the utility of routine 1D NMR against multiparametric 2D NMR workflows, providing a self-validating protocol for the absolute structural assignment of this compound.

The Analytical Challenge: 1D vs. 2D NMR Performance

When evaluating indole regioisomers, relying solely on 1D NMR presents significant analytical risks.

  • 1D

    
    H and 
    
    
    
    C NMR (The Baseline):
    1D NMR is fast and excellent for confirming the presence of functional groups (the methoxy singlet, the hydroxyl broad singlet, and the aromatic protons). However, because the electronic environments of the C6 and C7 positions in the indole ring are remarkably similar, 1D chemical shifts alone cannot definitively prove whether the methoxy group is at C6 or C7.
  • 2D NMR (The Definitive Standard): Two-dimensional techniques—specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)—transform the analysis from a probabilistic guess into a self-validating system . By mapping 3-bond carbon-proton couplings, HMBC definitively anchors the methoxy and hydroxyl groups to their exact positions on the carbon backbone.

Causality in Experimental Design: The Solvent Effect

A critical choice in this comparative workflow is the use of DMSO-d


  over standard CDCl

. In protic or weakly interacting solvents, labile protons (like the -OH at C7 and the -NH at C1) undergo rapid chemical exchange, causing their signals to broaden or disappear entirely. DMSO-d

acts as a potent hydrogen-bond acceptor, strongly solvating and "trapping" these labile protons[3],[4]. This dramatically slows the proton exchange rate, yielding sharp -OH and -NH signals that can subsequently participate in crucial long-range HMBC correlations.

Standardized Experimental Protocol

To ensure a self-validating dataset, the following step-by-step methodology must be strictly adhered to.

Step 1: Sample Preparation

  • Weigh exactly 15 mg of this compound (purity >98%) to ensure sufficient signal-to-noise ratio for 2D carbon correlations.

  • Dissolve the compound in 600 µL of anhydrous DMSO-d

    
     (99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS). Note: Indoles are electron-rich and prone to auto-oxidation; prepare the sample in a nitrogen-purged environment using freshly opened solvent ampoules.
    
  • Transfer the solution to a high-precision 5 mm NMR tube.

Step 2: Spectrometer Calibration (600 MHz System)

  • Insert the sample, lock onto the deuterium frequency of DMSO-d

    
    , and perform gradient shimming to achieve a line width of <0.5 Hz for the TMS signal.
    
  • Tune and match the probe for both

    
    H and 
    
    
    
    C frequencies to maximize pulse efficiency.

Step 3: Acquisition Parameters

  • 1D

    
    H NMR:  16 scans, 90° pulse angle, relaxation delay (D1) of 2.0 s.
    
  • 1D

    
    C NMR:  1024 scans, 30° pulse angle, D1 of 2.0 s, with WALTZ-16 decoupling.
    
  • 2D HSQC: Phase-sensitive, 256

    
     increments, 32 scans per increment. Purpose: Acts as an internal filter to identify all direct 1-bond C-H connections.
    
  • 2D HMBC: 256

    
     increments, 64 scans per increment. Critical Parameter:  The long-range coupling delay must be optimized for 
    
    
    
    Hz (
    
    
    ms). This specific delay perfectly captures the meta-aromatic 3-bond correlations required to map the benzene ring substitution pattern.

Quantitative Data & Spectral Assignments

The tables below summarize the expected high-field NMR data. The system self-validates through the HMBC data: the assignment of C6 is independently verified by two separate pathways (the 3-bond correlation from the methoxy protons and the 3-bond correlation from H4).

Table 1: 1D H NMR Spectral Data (600 MHz, DMSO-d )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment Notes
1 (NH) 10.85br s-1HBroadened by quadrupolar relaxation of

N.
7-OH 9.20br s-1HExchangeable proton, stabilized by DMSO-d

H-bonding.
2 7.15t2.81HPyrrole ring; couples to H3 and NH.
4 7.05d8.61HBenzene ring; ortho coupling to H5.
5 6.65d8.61HBenzene ring; ortho coupling to H4.
3 6.35dd2.8, 2.01HPyrrole ring; couples to H2 and NH.
6-OCH

3.85s-3HSharp methoxy singlet.
Table 2: 1D C NMR and 2D HMBC Correlations (150 MHz, DMSO-d )
Position

C Shift (δ, ppm)
TypeKey HMBC Correlations (Proton → Carbon)Structural Validation
6 146.0C-OOCH

→ C6
, H4 → C6 , OH → C6
Definitively proves the methoxy group is at C6.
7 133.5C-OH5 → C7 , OH → C7 Definitively proves the hydroxyl group is at C7.
3a 129.5CH2 → C3a, H4 → C3a, H5 → C3aAnchors the pyrrole and benzene rings.
7a 126.0CH2 → C7a, H4 → C7a, OH → C7a Confirms OH proximity to the bridgehead nitrogen.
2 124.5CHH3 → C2Direct pyrrole assignment.
4 114.0CHH5 → C4Ortho relationship confirmed.
5 108.5CHH4 → C5Ortho relationship confirmed.
3 101.2CHH2 → C3, H4 → C3Direct pyrrole assignment.
OCH

56.5CH

--

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression of the multiparametric NMR workflow, demonstrating how 1D and 2D techniques synergize to yield an unambiguous structural assignment.

G N1 Sample Prep (DMSO-d6) Lock & Shim N2 1D 1H & 13C NMR Identify Basic Connectivity N1->N2 N3 2D COSY Confirm H2-H3 & H4-H5 N2->N3 N4 2D HSQC Assign Direct C-H Bonds N2->N4 N5 2D HMBC (8 Hz) Map Long-Range C-H N3->N5 N4->N5 N6 Regioisomer Validation (OH to C7, OMe to C6) N5->N6

Workflow for the unambiguous NMR structural elucidation of indole regioisomers.

References

  • Title: Toward the Total Synthesis of Alpkinidine: Synthesis of Haloquinone CE Ring System Synthons and Attempted Nucleophilic Bisannulation Source: ACS Omega URL: [Link]

  • Title: CC-1065 and the Duocarmycins: Synthetic Studies Source: Chemical Reviews URL: [Link]

Sources

Technical Guide: HPLC Separation of 6-Methoxy-1H-indol-7-ol from Synthesis Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxy-1H-indol-7-ol represents a challenging analyte in liquid chromatography due to its "push-pull" electronic structure: the lipophilic 6-methoxy group increases retention, while the hydrophilic 7-hydroxy group introduces pH sensitivity and hydrogen-bonding capability.[1]

This guide provides a high-fidelity separation strategy focusing on differentiating the target molecule from its critical impurities: regioisomers (e.g., 4-methoxy analogs) , precursors (monosubstituted indoles) , and oxidative byproducts (quinones/dimers) . Unlike standard C18 protocols, this approach prioritizes Phenyl-Hexyl stationary phases to leverage


-

interactions for superior isomer resolution.[1]

Part 1: Chemical Context & Separation Logic[1][2]

The Molecule: this compound[1]
  • Core Structure: Indole bicyclic aromatic ring.[1]

  • Functional Groups:

    • C6-Methoxy (-OCH₃): Electron-donating, increases lipophilicity (LogP contribution ~ +0.6).[1]

    • C7-Hydroxy (-OH): Acidic handle (Phenolic pKa ~9.5), increases polarity, enables H-bonding.

  • Critical Challenge: The C7-hydroxyl group is prone to oxidation (forming ortho-quinones) and ionization at neutral pH.[1] Separation requires acidic suppression to maintain the neutral form for consistent retention.

The Impurity Profile

In synthetic pathways (e.g., modified Bischler-Möhlau or Fischer Indole synthesis), the following impurities are thermodynamically probable:

  • 7-Hydroxyindole: Lacks the hydrophobic methyl ether; elutes earlier.[1]

  • 6-Methoxyindole: Lacks the polar hydroxyl; elutes later.[1]

  • Oxidative Dimers: High hydrophobicity; elute very late.[1]

  • Regioisomers (e.g., 5-methoxy-1H-indol-7-ol): Similar hydrophobicity but different molecular shape.[1] Requires shape selectivity (Phenyl column).

Part 2: Comparative Retention Data

The following data synthesizes experimental trends from substituted indole analysis. While absolute retention times (Rt) vary by system, the Relative Retention (RRT) remains a robust constant for method validation.[1]

Standardized Conditions for Comparison:

  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient)

  • Flow Rate: 1.0 mL/min[1]

Table 1: Predicted Elution Order & Relative Retention[1]
CompoundStructure KeyPolarity (LogP Est.)Relative Retention (RRT)*Separation Mechanism
Oxidized Quinones Indole-dione< 1.0 (High Polarity)0.30 - 0.50 Early eluting due to high polarity and loss of aromaticity.
7-Hydroxyindole Missing -OCH₃~1.60.75 Elutes earlier; lacks the hydrophobic retention of the methoxy group.[1]
This compound TARGET ~2.1 1.00 Reference Peak. Balanced retention via H-bonding and hydrophobic interaction.[1]
5-Methoxy-1H-indol-7-ol Isomer~2.11.05 - 1.10 Separable on Phenyl phases due to steric differences in

-cloud access.[1]
6-Methoxyindole Missing -OH~2.61.35 Elutes later; loss of hydrophilic -OH significantly increases retention.[1]
Indole Dimers C-C coupled> 4.0> 2.50 Late eluting; requires high % organic wash to remove from column.[1]

*RRT calculated with this compound as the reference standard (1.00).

Part 3: Detailed Experimental Protocol

Chromatographic Conditions

This protocol uses a Phenyl-Hexyl stationary phase.[1] Standard C18 columns often fail to separate the target from its 5-methoxy isomer due to identical hydrophobicity. The Phenyl phase discriminates based on the electron density of the aromatic ring.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 mm x 4.6 mm, 3.5 µm.[1]

  • Temperature: 35°C (Control is critical; higher temps reduce isomer selectivity).

  • Injection Volume: 5–10 µL.

  • Detection: UV @ 280 nm (Indole core) and 305 nm (Methoxy-indole shift).[1]

Mobile Phase Preparation[3][4][5][6][7]
  • Solvent A (Aqueous): 1000 mL HPLC-grade Water + 1.0 mL Formic Acid (0.1% v/v).[1]

    • Why: Acidic pH (~2.[1]7) ensures the 7-OH group remains protonated (neutral), preventing peak tailing and shifting retention times.

  • Solvent B (Organic): 100% Acetonitrile (MeCN).[1]

    • Note: Methanol can be used but often results in higher backpressure and different selectivity.[1] MeCN provides sharper peaks for indoles.

Gradient Program
Time (min)% Solvent A (Water/FA)% Solvent B (MeCN)Event
0.0 955Equilibration / Loading
2.0 955Isocratic Hold (Focuses polar impurities)
15.0 4060Linear Gradient (Elution of Target & Isomers)
18.0 595Wash (Removes Dimers)
21.0 595Hold Wash
21.1 955Re-equilibration
26.0 955Ready for next injection
Sample Preparation (Crucial Step)

Indoles with hydroxy groups are air-sensitive.[1]

  • Diluent: 90:10 Water:MeCN (0.1% Formic Acid).[1]

  • Antioxidant: Add 0.05% Ascorbic Acid or Sodium Metabisulfite to the diluent if the sample is unstable (turns brown/pink over time).[1]

  • Filtration: 0.22 µm PTFE filter (Nylon can adsorb substituted indoles).

Part 4: Visualization of Separation Dynamics

Diagram 1: Separation Mechanism on Phenyl-Hexyl Phase

This diagram illustrates why the Phenyl column is superior to C18 for this application.[1] It shows the dual interaction mechanism: Hydrophobic interaction (general retention) and


-

Stacking (selectivity for the electron-rich methoxyindole ring).

SeparationMechanism Target Target: this compound Impurity_NonPolar Impurity: 6-Methoxyindole (Lacks OH) Target->Impurity_NonPolar Separated by Polarity (OH group) StationaryPhase Phenyl-Hexyl Stationary Phase (Pi-Electron Rich) Target->StationaryPhase Strong Pi-Pi Stacking + H-Bonding (OH) Impurity_Polar Impurity: 7-Hydroxyindole (Lacks OMe) Impurity_Polar->Target Separated by Hydrophobicity Impurity_Polar->StationaryPhase Weak Hydrophobic Interaction Impurity_NonPolar->StationaryPhase Strongest Hydrophobic Interaction Elution Elution Order (Time ->)

Caption: Separation logic on Phenyl-Hexyl. The target balances Pi-Pi interactions (from the indole ring) with polarity (OH group), eluting between the mono-substituted impurities.

Diagram 2: Method Development Workflow

A logical flowchart for troubleshooting resolution issues between the target and critical isomer pairs.

MethodWorkflow Start Start: Initial Gradient 5-60% MeCN CheckRes Check Resolution (Rs) Target vs. Isomer Start->CheckRes Decision Rs > 1.5? CheckRes->Decision Success Validate Method Decision->Success Yes Fail_Tailing Problem: Peak Tailing Decision->Fail_Tailing No (Asymmetry) Fail_Coelution Problem: Co-elution Decision->Fail_Coelution No (Overlap) Fix_pH Action: Lower pH (Increase Formic Acid) Fail_Tailing->Fix_pH Fix_Column Action: Switch to Phenyl-Hexyl or F5 Fail_Coelution->Fix_Column Isomers Fix_Temp Action: Lower Temp (to 25°C) Fail_Coelution->Fix_Temp Fine Tuning Fix_pH->CheckRes Fix_Column->CheckRes Fix_Temp->CheckRes

Caption: Optimization loop. Tailing usually indicates pH issues (7-OH ionization), while co-elution of isomers requires a change in stationary phase selectivity.

References

  • SIELC Technologies. (2018).[1] Separation of 6-Methoxy-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 76659, 6-Methoxy-1H-indole. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 2737651, 7-Hydroxyindole. Retrieved from [Link]

  • Brand, C., et al. (2013).[1] Position matters: High resolution spectroscopy of 6-methoxyindole. Journal of Chemical Physics. Retrieved from [Link]

  • Ncube, S., et al. (2014).[1] Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids. South African Journal of Chemistry. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.